Pac-1
説明
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-2-7-20-10-6-11-21(23(20)29)16-24-25-22(28)18-27-14-12-26(13-15-27)17-19-8-4-3-5-9-19/h2-6,8-11,16,29H,1,7,12-15,17-18H2,(H,25,28)/b24-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNRVGJCPCNMKT-LFVJCYFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897425 | |
| Record name | 2-(4-Benzylpiperazin-1-yl)-N-((2-hydroxy-3-prop-2-enyl-phenyl)methylideneamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315183-21-2 | |
| Record name | PAC-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315183212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAC-1 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13048 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(4-Benzylpiperazin-1-yl)-N-((2-hydroxy-3-prop-2-enyl-phenyl)methylideneamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAC-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAC-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LIS8N0B2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pac-1: A Technical Guide to its Mechanism of Action in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the mechanism of action for Pac-1, a first-in-class small molecule activator of procaspase-3. It details the molecular interactions, signaling pathways, and experimental methodologies used to characterize its pro-apoptotic activity.
Core Mechanism: Zinc Chelation and Procaspase-3 Activation
The primary mechanism of this compound is the direct activation of procaspase-3, the inactive zymogen of the key executioner enzyme caspase-3. In its inactive state, procaspase-3 is stabilized by the presence of a zinc ion (Zn²⁺). This compound functions as a zinc chelator; by binding to and sequestering this inhibitory zinc ion, it induces a conformational change in the procaspase-3 molecule. This change facilitates the auto-processing and dimerization of procaspase-3 into the proteolytically active caspase-3, thereby initiating the caspase cascade and apoptosis. This direct activation allows this compound to bypass the upstream mitochondrial (intrinsic) and death receptor (extrinsic) apoptosis pathways, which are often dysfunctional in cancer cells.
The selectivity of this compound for cancer cells over normal cells is attributed to two key factors: cancer cells often have elevated levels of procaspase-3 and concurrently lower concentrations of intracellular free zinc. This creates a favorable environment for this compound to effectively activate the available procaspase-3 pool.
Caption: Core mechanism of this compound action on procaspase-3.
Signaling Pathway of this compound Induced Apoptosis
This compound initiates apoptosis at the level of the executioner caspases. Once activated, caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Key substrates include Poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair, and various cytoskeletal proteins. The cleavage of these substrates leads to DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines. The following table summarizes key parameters such as the half-maximal effective concentration (EC50) for procaspase-3 activation and apoptosis induction.
| Cell Line | Cancer Type | Procaspase-3 Activation EC50 (μM) | Apoptosis Induction EC50 (μM) | Reference |
| U-937 | Lymphoma | 0.22 | 0.46 | |
| HL-60 | Leukemia | 0.35 | 0.78 | |
| SH-SY5Y | Neuroblastoma | 1.1 | 2.5 | |
| HeLa | Cervical Cancer | ~10 | ~25 | |
| MCF-7 | Breast Cancer | >30 (Resistant) | >30 (Resistant) |
Note: Values can vary based on experimental conditions. MCF-7 cells are known to be resistant due to low procaspase-3 levels.
Experimental Protocols
In Vitro Procaspase-3 Activation Assay
This assay directly measures the ability of this compound to convert recombinant procaspase-3 to its active form.
Methodology:
-
Reagents: Recombinant human procaspase-3, this compound stock solution, assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10% glycerol, pH 7.4), fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Procedure: a. Dilute recombinant procaspase-3 in assay buffer to a final concentration of 50-100 nM. b. Add varying concentrations of this compound (e.g., 0.01 μM to 100 μM) to the procaspase-3 solution. c. Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for activation. d. Add the fluorogenic caspase-3 substrate Ac-DEVD-AMC to a final concentration of 50 μM. e. Measure the fluorescence intensity over time using a microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm).
-
Data Analysis: The rate of substrate cleavage (increase in fluorescence) is proportional to the amount of active caspase-3. Plot the rate against this compound concentration to determine the EC50 value.
Caption: Workflow for an in vitro procaspase-3 activation assay.
Cellular Apoptosis Induction Assay (Annexin V/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., U-937) in appropriate culture medium and allow them to adhere or stabilize overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for a predetermined period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Staining: a. Harvest the cells (including floating cells) and wash with cold PBS. b. Resuspend the cells in 1X Annexin V binding buffer. c. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. d. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
-
Data Analysis: Quantify the percentage of apoptotic cells (early + late) for each this compound concentration and plot the results to calculate the EC50 for apoptosis induction.
Western Blot for Caspase-3 and PARP Cleavage
This method provides qualitative and semi-quantitative evidence of caspase-3 activation within cells.
Methodology:
-
Cell Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA). b. Incubate with a primary antibody specific for cleaved caspase-3 (p17/19 subunit) or cleaved PARP. Also, probe for total caspase-3, total PARP, and a loading control (e.g., β-actin or GAPDH). c. Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of the cleaved caspase-3 and cleaved PARP bands indicates this compound activity.
Procaspase-3 Activation by Pac-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procaspase-3 is a critical executioner zymogen in the apoptotic cascade, often found to be overexpressed in various cancer histologies. Its activation represents a promising therapeutic strategy for selectively inducing apoptosis in malignant cells. Procaspase-activating compound 1 (Pac-1) is a first-in-class small molecule that directly induces the activation of procaspase-3. This technical guide provides an in-depth overview of the core mechanism of this compound, detailed experimental protocols for its characterization, and quantitative data on its efficacy. Furthermore, this guide presents signaling pathways and experimental workflows as visualizations to facilitate a comprehensive understanding of this compound's role in cancer therapy.
Introduction
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and the elimination of damaged or unwanted cells. A key hallmark of cancer is the evasion of apoptosis, which contributes to uncontrolled cell proliferation and tumor progression. The caspase family of proteases plays a central role in executing the apoptotic program. Among them, caspase-3 is a principal executioner caspase, responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
In healthy cells, caspase-3 exists as an inactive zymogen, procaspase-3. The activation of procaspase-3 is a tightly regulated process, typically initiated by upstream initiator caspases. Notably, many cancer cells exhibit elevated levels of procaspase-3, suggesting that the direct activation of this zymogen could be a viable therapeutic strategy to bypass upstream defects in the apoptotic pathway and selectively eliminate cancer cells.[1][2][3]
This compound is a novel small molecule that was identified for its ability to directly activate procaspase-3.[1] Its mechanism of action and potential as an anticancer agent have been the subject of extensive research. This guide aims to provide a comprehensive technical resource for researchers and drug development professionals working on or interested in the activation of procaspase-3 by this compound.
Mechanism of Action of this compound
The primary mechanism by which this compound activates procaspase-3 is through the chelation of inhibitory zinc ions.[1] Procaspase-3 is known to be inhibited by zinc, which binds to the zymogen and maintains it in an inactive conformation. This compound possesses a high affinity for zinc, with a dissociation constant (Kd) for the this compound-zinc complex of approximately 42 nM. By sequestering these inhibitory zinc ions, this compound relieves the inhibition of procaspase-3, allowing it to undergo auto-activation to the active caspase-3. This activation can then initiate the caspase cascade, leading to apoptosis.
The potency of this compound has been shown to correlate with the intracellular levels of procaspase-3 in cancer cells, highlighting its potential for a personalized medicine approach.
Data Presentation: Efficacy of this compound and its Derivatives
The cytotoxic and pro-apoptotic activities of this compound and its derivatives have been evaluated in a wide range of cancer cell lines. The following tables summarize key quantitative data, including IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and EC50 values (the concentration of a drug that gives a half-maximal response).
| Cell Line | Cancer Type | This compound IC50 (µM) | S-Pac-1 IC50 (µM) | Reference |
| U-87 MG | Human Glioblastoma | 15.2 ± 2.8 | - | |
| U-118 MG | Human Glioblastoma | 19.9 ± 7.7 | - | |
| IOMM-Lee | Human Meningioma | 4.25 ± 0.7 | - | |
| KT21-MG1 | Human Meningioma | 6.5 ± 0.5 | - | |
| GO6A | Canine Glioma | 14.9 ± 6.1 | - | |
| J3TBg | Canine Glioma | 3.3 ± 0.4 | - | |
| CL-1 | Canine Lymphoma | - | 1.8 ± 0.2 | |
| 17-71 | Canine Lymphoma | 5.6 ± 0.4 | 1.4 ± 0.1 | |
| OSW | Canine Lymphoma | 4.3 ± 0.3 | 1.9 ± 0.1 | |
| Jurkat | Human Leukemia | 3.8 ± 0.3 | 1.3 ± 0.1 | |
| EL4 | Murine Lymphoma | 4.9 ± 0.3 | 2.0 ± 0.2 |
| Compound | Procaspase-3 Activation EC50 (µM) | Reference |
| This compound | 2.08 |
Correlation of Procaspase-3 Expression with this compound Sensitivity
A study on primary colon tumor cells demonstrated a direct correlation between the cellular concentration of procaspase-3 and the efficacy of this compound in inducing cell death. On average, cancerous tissues showed an 8.4-fold higher level of procaspase-3 compared to adjacent noncancerous tissues from the same individual. The cytotoxic effect of this compound was found to be proportional to the procaspase-3 concentration in these primary cells.
Experimental Protocols
In Vitro Procaspase-3 Activation Assay
This assay measures the ability of a compound to directly activate purified procaspase-3.
Materials:
-
Purified recombinant human procaspase-3
-
This compound or other test compounds
-
Caspase assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS, pH 7.4)
-
Colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a solution of purified procaspase-3 in caspase assay buffer to a final concentration of 50-100 ng/µL.
-
Prepare serial dilutions of this compound or test compounds in caspase assay buffer.
-
In a 96-well plate, add 50 µL of the procaspase-3 solution to each well.
-
Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 1-2 hours.
-
Add 10 µL of the Ac-DEVD-pNA substrate (final concentration 200 µM) to each well.
-
Immediately begin measuring the absorbance at 405 nm every 2-5 minutes for at least 1 hour using a microplate reader.
-
Calculate the rate of substrate cleavage (change in absorbance per unit time) for each compound concentration.
-
Plot the rate of activation against the compound concentration to determine the EC50 value.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound or other apoptosis-inducing agent
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and treat with various concentrations of this compound for the desired time (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells (including any floating cells in the media) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Colorimetric Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3 in cell lysates.
Materials:
-
Treated and untreated cells
-
Cell Lysis Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA, pH 7.4)
-
2X Reaction Buffer (e.g., 100 mM HEPES, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol, pH 7.4)
-
Colorimetric caspase-3 substrate (Ac-DEVD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
After treatment with this compound, harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells) and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of Ac-DEVD-pNA substrate (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The caspase-3 activity can be expressed as the fold-increase in absorbance compared to the untreated control.
Spectrophotometric Zinc Chelation Assay
This assay determines the zinc-chelating ability of a compound using a competitive method with a zinc indicator.
Materials:
-
This compound or test compound
-
Zinc chloride (ZnCl2) solution
-
Zinc indicator solution (e.g., Dithizone or 8-Hydroxyquinoline)
-
Appropriate buffer (e.g., HEPES or acetate buffer at the desired pH)
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound or the test compound in the buffer.
-
Prepare a solution of the zinc indicator in the same buffer.
-
In a series of tubes or a 96-well plate, mix the compound dilutions with a fixed concentration of ZnCl2 (e.g., 10 µM).
-
Allow the mixture to incubate for a few minutes to allow for chelation.
-
Add the zinc indicator solution to each tube/well. The indicator will bind to the remaining free zinc, resulting in a color change.
-
Measure the absorbance at the wavelength of maximum absorbance for the zinc-indicator complex (e.g., around 530-540 nm for dithizone or 384 nm for 8-Hydroxyquinoline).
-
A decrease in absorbance compared to a control without the chelator indicates zinc chelation by the test compound.
-
The percentage of zinc chelated can be calculated, and an IC50 value for zinc chelation can be determined.
Mandatory Visualizations
Signaling Pathway of this compound Induced Apoptosis
Caption: Signaling pathway of this compound induced procaspase-3 activation and apoptosis.
Experimental Workflow for Screening Procaspase Activators
References
The Role of Zinc Sequestration in the Pro-Apoptotic Activity of Pac-1: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The evasion of apoptosis is a hallmark of cancer, making the targeted reactivation of this programmed cell death pathway a compelling therapeutic strategy. Procaspase-3, the inactive zymogen of the key executioner caspase-3, is frequently overexpressed in malignant cells, representing a key target for therapeutic intervention. Procaspase-activating compound 1 (Pac-1) is a small molecule that directly activates procaspase-3, leading to apoptosis in cancer cells. This technical guide provides an in-depth examination of the mechanism of action for this compound, focusing on the critical role of zinc sequestration. It details the inhibitory function of intracellular zinc on procaspase-3 and elucidates how this compound alleviates this inhibition to trigger the apoptotic cascade. This document includes quantitative data on these interactions, detailed experimental protocols for studying this mechanism, and visualizations of the key signaling pathways and workflows.
The Role of Zinc in Apoptosis Regulation
Zinc is an essential trace element with diverse physiological roles, including the regulation of apoptosis.[1][2] Intracellular zinc acts as a potent, direct inhibitor of apoptosis by binding to and inactivating key enzymes in the apoptotic cascade.[2][3] Specifically, zinc has been shown to inhibit the enzymatic activity of both the zymogen procaspase-3 and the active caspase-3.[4] This inhibition is a crucial homeostatic mechanism, preventing spurious activation of the cell death machinery.
Studies have demonstrated that low nanomolar to micromolar concentrations of zinc are sufficient to suppress caspase activity, thereby serving an anti-apoptotic function. The mechanism involves zinc binding to the catalytic domain of these proteases, which contains a critical cysteine-histidine dyad. By binding to these sites, zinc maintains procaspase-3 in a catalytically inactive conformation. Consequently, the depletion of intracellular labile zinc, for instance by using chelating agents like N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), can directly trigger caspase-3 activation and induce apoptosis. This establishes intracellular zinc as a critical negative regulator of the apoptotic threshold.
This compound: Mechanism of Action via Zinc Sequestration
This compound was identified as a small molecule capable of enhancing the enzymatic activity of procaspase-3 in vitro and inducing apoptosis in cancer cells. The mechanism of this compound-mediated procaspase-3 activation is not through allosteric activation but rather through the relief of endogenous inhibition. The key to this compound's activity lies in its chemical structure, specifically the ortho-hydroxy N-acylhydrazone moiety, which functions as an efficient metal chelator.
The central hypothesis, supported by extensive experimental evidence, is that this compound activates procaspase-3 by sequestering inhibitory zinc ions. This action removes the zinc-mediated "brake" on procaspase-3, allowing the zymogen to undergo auto-activation through proteolytic cleavage, converting it into the active executioner enzyme, caspase-3. This initiates the downstream cascade of substrate cleavage that culminates in apoptotic cell death. The strong correlation between the zinc-binding affinity of this compound derivatives and their pro-apoptotic efficacy further substantiates this mechanism.
Quantitative Analysis of this compound and Zinc Interactions
The interaction between this compound, zinc, and caspases has been quantified in several studies. The data highlight the potent inhibitory effect of zinc on caspases and the high affinity of this compound for zinc, which allows it to effectively reverse this inhibition.
| Parameter | Molecule(s) | Value | Cell Line / Conditions | Reference |
| Dissociation Constant (Kd) | This compound and Zn2+ | ~42 nM | In vitro | |
| Dissociation Constant (Kd) | S-Pac-1 and Zn2+ | 46 ± 5 nM | In vitro | |
| Inhibition Constant (IC50) | Zn2+ on Caspase-3 | 0.1 µM | Cell-free system | |
| Inhibition Constant (Ki) | Zn2+ on Caspases-3, -6, -7, -8 | 2.6 – 76 nM | In vitro | |
| Activation Potency (EC50) | This compound on Procaspase-3 | 2.08 µM | Cancer cells | |
| Activation Potency (EC50) | This compound on Procaspase-7 | 4.5 µM | In vitro | |
| Cytotoxicity (IC50) | This compound | 0.35 µM | NCI-H226 cells | |
| Cytotoxicity (IC50) | This compound | ~3.5 µM | UACC-62 cells | |
| Cytotoxicity (IC50) | This compound | 3 nM – 1.41 µM | Primary cancerous cells |
Visualizing the Core Mechanism and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced procaspase-3 activation.
Experimental Workflow: In Vitro Procaspase-3 Activation Assay
Caption: Workflow for assessing this compound activity in vitro.
Experimental Workflow: Measurement of Intracellular Zinc
Caption: Workflow for measuring intracellular free zinc.
Detailed Experimental Protocols
Protocol: In Vitro Procaspase-3 Activation Assay
This protocol is adapted from methodologies used to assess the direct effect of this compound on procaspase-3 activity.
-
Reagent Preparation :
-
Assay Buffer : Prepare a Tris or HEPES-based buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4). To study zinc dependence, avoid metal chelators like EDTA.
-
Procaspase-3 Stock : Reconstitute purified recombinant human procaspase-3 in assay buffer to a stock concentration of 1 µg/mL.
-
This compound Stock : Prepare a 10 mM stock solution of this compound in DMSO.
-
Substrate Solution : Prepare a 2 mM stock of the chromogenic substrate Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) in assay buffer.
-
-
Assay Procedure :
-
In a clear 96-well microplate, add 90 µL of a working solution of procaspase-3 (e.g., diluted to 50 ng/mL in assay buffer) to each well.
-
Add 1 µL of this compound stock solution at various concentrations (creating a final concentration gradient) or DMSO (vehicle control) to the wells.
-
Optional: To confirm zinc-dependent activity, pre-incubate the procaspase-3 solution with a controlled amount of ZnSO₄ (e.g., 50-100 µM) before adding this compound.
-
Incubate the plate at 37°C for 12 hours to allow for procaspase-3 activation.
-
Add 10 µL of the 2 mM Ac-DEVD-pNA substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance at 405 nm every 2 minutes for a period of 2 hours.
-
For each well, plot absorbance versus time. Determine the slope (Vmax) of the initial linear portion of the curve.
-
Calculate the relative activation by normalizing the slope of each this compound-treated well to the slope of the vehicle control.
-
Plot relative activation against this compound concentration to determine the EC50 value.
-
Protocol: Measurement of Intracellular Free Zinc ([Zn²⁺]i)
This protocol outlines the use of ratiometric fluorescent dyes to measure [Zn²⁺]i in living cells, based on established methods.
-
Cell Preparation :
-
Plate cells (e.g., HeLa or cortical neurons) on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.
-
-
Dye Loading :
-
Prepare a loading buffer (e.g., HEPES-buffered solution: 120 mM NaCl, 5.4 mM KCl, 0.8 mM MgCl₂, 20 mM HEPES, 15 mM glucose, 1.8 mM CaCl₂, pH 7.4).
-
Prepare a 3 µM working solution of a zinc-sensitive fluorescent probe (e.g., mag-fura-5 AM) in the loading buffer.
-
Aspirate the culture medium from the cells and wash once with loading buffer.
-
Incubate the cells with the dye solution for 10-20 minutes at room temperature.
-
Wash the cells twice with loading buffer and incubate for an additional 20 minutes to ensure complete de-esterification of the AM ester.
-
-
Fluorescence Microscopy and Data Acquisition :
-
Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission fluorescence at ~510 nm.
-
Record a baseline fluorescence ratio before applying any treatment.
-
To observe the effect of a chelator, perfuse the cells with a solution containing this compound or TPEN and record the change in the 340/380 ratio over time.
-
-
Calibration and Data Analysis :
-
At the end of the experiment, determine the minimum ratio (Rmin) by exposing the cells to a strong, cell-permeable zinc chelator (e.g., 100 µM TPEN) to deplete all intracellular free zinc.
-
Determine the maximum ratio (Rmax) by exposing the cells to saturating levels of zinc using a zinc ionophore (e.g., 20 µM pyrithione in the presence of 1 mM ZnSO₄).
-
Calculate the intracellular free zinc concentration using the Grynkiewicz equation: [Zn²⁺]i = Kd * (Sf2/Sb2) * [(R - Rmin) / (Rmax - R)], where Kd is the dissociation constant of the dye for Zn²⁺, R is the experimental ratio, and Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm for ion-free and ion-bound dye.
-
Conclusion
The activation of procaspase-3 by this compound is a well-defined process rooted in the fundamental role of zinc as an apoptotic inhibitor. This compound functions as a molecular tool that circumvents this endogenous inhibition by effectively sequestering intracellular zinc ions. This action unleashes the latent catalytic potential of procaspase-3, initiating a feed-forward activation loop that commits the cell to apoptosis. The strong quantitative relationship between zinc chelation and pro-apoptotic activity provides a clear rationale for the development of this compound and its derivatives as targeted anti-cancer agents, particularly for tumors characterized by high levels of procaspase-3. The protocols and data presented in this guide offer a robust framework for researchers to investigate this pathway and develop next-generation procaspase-activating therapeutics.
References
- 1. The role of zinc in caspase activation and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Important Role of the Apoptotic Effects of Zinc in the Development of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of cellular zinc in programmed cell death: temporal relationship between zinc depletion, activation of caspases, and cleavage of Sp family transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Pac-1: A Promising Procaspase-3 Activator for Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Pac-1, a small molecule procaspase-activating compound, has emerged as a promising anticancer agent due to its unique mechanism of action. By chelating inhibitory zinc ions, this compound facilitates the autoactivation of procaspase-3, a key executioner enzyme in the apoptotic cascade. Elevated levels of procaspase-3 are a common feature in many tumor types, suggesting a potential therapeutic window for selective cancer cell targeting. This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, preclinical and clinical data, detailed experimental protocols, and the exploration of its structure-activity relationship. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of procaspase-3 activation.
Introduction
The evasion of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and oncogenic stress. A key player in the execution phase of apoptosis is caspase-3, a cysteine-aspartic protease that, once activated, cleaves a multitude of cellular substrates, leading to programmed cell death. In many cancer cells, the inactive zymogen form of caspase-3, procaspase-3, is present at elevated levels compared to normal tissues. This accumulation suggests that the apoptotic machinery upstream of procaspase-3 activation is often dysfunctional in cancer.
This compound (Procaspase-activating compound 1) was identified through high-throughput screening as the first small molecule capable of directly activating procaspase-3. Its discovery has opened a novel therapeutic avenue for cancer treatment by bypassing upstream defects in apoptotic signaling and directly engaging the core executioner machinery.
Mechanism of Action: Zinc Chelation and Procaspase-3 Autoactivation
The primary mechanism by which this compound exerts its pro-apoptotic effect is through the sequestration of inhibitory zinc ions. Procaspase-3 is known to be inhibited by low levels of zinc. This compound possesses an ortho-hydroxy N-acylhydrazone motif that enables it to bind to zinc with a high affinity, exhibiting a dissociation constant (Kd) of approximately 42 nM.[1] By chelating and sequestering these inhibitory zinc ions, this compound relieves the zinc-mediated inhibition of procaspase-3. This allows procaspase-3 to undergo autoactivation, where one molecule of procaspase-3 can cleave and activate another, initiating a caspase cascade that culminates in apoptosis.[1]
This direct activation of procaspase-3 allows this compound to bypass the need for upstream signaling events that are often dysregulated in cancer, such as those involving the Bcl-2 family of proteins or the p53 tumor suppressor.
In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. The sensitivity of cancer cells to this compound often correlates with their intracellular levels of procaspase-3.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC9 | Non-Small Cell Lung Cancer | 5.60 | [2] |
| H1975 | Non-Small Cell Lung Cancer | 14.80 | [2] |
| H1650 | Non-Small Cell Lung Cancer | 7.66 | [2] |
| A549 | Non-Small Cell Lung Cancer | 7.36 | |
| H1299 | Non-Small Cell Lung Cancer | 9.68 | |
| Granta-519 | Mantle Cell Lymphoma | ~9.0 | |
| Jeko-1 | Mantle Cell Lymphoma | ~5.0 | |
| Mino | Mantle Cell Lymphoma | ~7.0 |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo antitumor activity of this compound.
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| ACHN (Renal Cancer) | Nude Mice | 5 mg this compound pellet implant | Significant retardation of tumor growth | |
| NCI-H226 (Lung Cancer) | Nude Mice | 100 mg/kg/day oral gavage | Significant retardation of tumor growth | |
| B16-F10 (Melanoma) | C57BL/6 Mice | Not Specified | Reduced tumor growth in Pac1-/- mice |
Clinical Evaluation
A first-in-human, phase I clinical trial (NCT02355535) of orally administered this compound was conducted in patients with advanced malignancies.
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 750 mg/day | |
| Half-life (t1/2) | 28.5 hours (after multi-dosing) | |
| Cmax (at 1.0 mg/kg in dogs) | 0.5 ± 0.1 µM | |
| AUC (Day 1 vs. Day 21) | Evaluated, showing systemic exposure | |
| Clearance | Not explicitly stated in the provided results |
The trial established a recommended Phase 2 dose and demonstrated preliminary clinical activity, particularly in patients with neuroendocrine tumors.
Experimental Protocols
In Vitro Procaspase-3 Activation Assay (Colorimetric)
This protocol describes a method to measure the ability of this compound to activate procaspase-3 in vitro using a colorimetric substrate.
Materials:
-
Recombinant human procaspase-3
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)
-
Colorimetric substrate: Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a solution of recombinant procaspase-3 in assay buffer to a final concentration of ~10-50 ng/µL.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of the procaspase-3 solution to each well.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Prepare a solution of the Ac-DEVD-pNA substrate in assay buffer to a final concentration of 200 µM.
-
Add 10 µL of the substrate solution to each well.
-
Immediately begin reading the absorbance at 405 nm every 2-5 minutes for at least 30 minutes using a microplate reader.
-
Calculate the rate of pNA release (Vmax) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the Vmax values against the this compound concentration to determine the EC50 for procaspase-3 activation.
Apoptosis Detection by Annexin V and Propidium Iodide Staining
This protocol outlines the procedure for quantifying apoptosis in this compound-treated cells using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Subcutaneous Tumor Xenograft Model
This protocol provides a general framework for establishing and evaluating the efficacy of this compound in a subcutaneous tumor xenograft model.
Materials:
-
Cancer cell line of interest
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID)
-
This compound formulation for in vivo administration
-
Matrigel (optional)
-
Calipers
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend them in sterile PBS or culture medium at a concentration of 1-10 x 10^6 cells per 100-200 µL. Matrigel can be mixed with the cell suspension to improve tumor take rate.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (or vehicle control) to the respective groups according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width² x length) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the control group.
Apoptotic Signaling Pathways and this compound
This compound's activation of procaspase-3 positions it at a critical convergence point of both the intrinsic and extrinsic apoptosis pathways.
-
Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress signals, leading to the activation of Bax and Bak, which permeabilize the mitochondrial outer membrane. This results in the release of cytochrome c, which forms the apoptosome with Apaf-1 and procaspase-9, leading to the activation of caspase-9. Activated caspase-9 then cleaves and activates procaspase-3.
-
Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and procaspase-8, forming the death-inducing signaling complex (DISC), where procaspase-8 is activated. Activated caspase-8 can then directly cleave and activate procaspase-3.
This compound circumvents the need for the upstream activation of initiator caspases (caspase-8 and -9) by directly targeting procaspase-3. This makes it a potentially effective agent even in cancers with defects in these upstream signaling components.
Structure-Activity Relationship (SAR)
The development of this compound derivatives has been an active area of research to improve its potency, selectivity, and pharmacokinetic properties. SAR studies have revealed several key structural features essential for its activity.
| Derivative/Modification | Key Structural Feature | Impact on Activity | Reference |
| De-allyl this compound | Removal of the allyl group | Similar activity to this compound | |
| Pac-1a | Removal of the hydroxyl group | Abolished activity | |
| WF-208 and WF-210 | Oxadiazole-containing derivatives | Increased potency compared to this compound | |
| B-PAC-1 | Second-generation derivative | More potent analog |
The ortho-hydroxy N-acylhydrazone moiety is critical for zinc chelation and, consequently, for the procaspase-3 activating ability of this compound and its analogs.
Conclusion
This compound represents a first-in-class procaspase-3 activator with a well-defined mechanism of action and demonstrated preclinical and early clinical activity. Its ability to directly engage the executioner phase of apoptosis provides a unique therapeutic strategy to overcome resistance to conventional anticancer agents that rely on intact upstream signaling pathways. The data summarized in this technical guide highlights the significant potential of this compound as a novel anticancer agent. Further research, including more extensive clinical trials and the development of next-generation derivatives with improved pharmacological profiles, is warranted to fully realize the therapeutic promise of procaspase-3 activation in oncology.
References
The Procaspase-3 Activator PAC-1: A Technical Guide to its Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selective induction of apoptosis in cancer cells is a cornerstone of modern oncology research. PAC-1, a small molecule procaspase-activating compound, has emerged as a promising therapeutic agent due to its unique mechanism of action that directly targets a key effector protein in the apoptotic cascade. This technical guide provides an in-depth overview of this compound's effect on tumor growth, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and providing detailed experimental protocols for its evaluation. Furthermore, this document includes visualizations of the core signaling pathway and experimental workflows to facilitate a comprehensive understanding of this compound's therapeutic potential.
Mechanism of Action: Direct Activation of Procaspase-3
Cancer cells often evade apoptosis by downregulating the activation of caspases, the primary executioners of programmed cell death. Many cancer types, however, exhibit elevated levels of procaspase-3, the inactive zymogen of caspase-3.[1] this compound exploits this characteristic by directly converting procaspase-3 to its active form, caspase-3, thereby initiating the apoptotic cascade.[2][3]
The prevailing mechanism of this compound-mediated procaspase-3 activation involves the chelation of inhibitory zinc ions.[1] Zinc has been shown to inhibit the auto-activation of procaspase-3. By sequestering these inhibitory zinc ions, this compound relieves this inhibition, allowing procaspase-3 to undergo auto-catalytic cleavage and activation to caspase-3. This activation triggers a downstream cascade of substrate cleavage, ultimately leading to apoptotic cell death.
Caption: Mechanism of this compound action in cancer cells.
Quantitative Data on Anti-Tumor Efficacy
The anti-tumor activity of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H226 | Lung Cancer | 0.35[2] |
| UACC-62 | Melanoma | ~3.5 |
| Malignant Cells (various) | Various | 4.03 - 53.44 |
| Primary Cancerous Cells | Various | 0.003 - 1.41 |
| Adjacent Noncancerous Cells | Various | 5.02 - 9.98 |
Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Cancer Model | Treatment | Outcome |
| ACHN Renal Cancer Xenograft | 5 mg this compound (slow release) | Significantly inhibited tumor growth |
| NCI-H226 Lung Cancer Xenograft | 50 or 100 mg/kg this compound (oral) | Significantly retarded tumor growth in a dose-dependent manner |
Table 3: Phase I Clinical Trial (NCT02355535) Results
| Parameter | Finding |
| Number of Patients | 48 enrolled, 33 evaluable for Dose Limiting Toxicity (DLT) |
| Recommended Phase 2 Dose | 750 mg/day |
| Toxicity Profile | Primarily Grade 1 and 2 neurological adverse events |
| Pharmacokinetics (t1/2) | 28.5 hours after multi-dosing |
| Clinical Activity (Neuroendocrine Tumors) | 2 out of 5 patients achieved a durable partial response |
| Clinical Activity (Other) | Stalled tumor growth in 5 patients with neuroendocrine cancers and reduced tumor size in 2 of those patients. Some therapeutic activity against sarcomas was also observed. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-tumor effects of this compound.
Western Blot Analysis of Procaspase-3 Activation
This protocol is for the detection of procaspase-3 and its cleavage product, active caspase-3, in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-procaspase-3 and anti-cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cancer cells with this compound at various concentrations and time points. Wash cells with ice-cold PBS and lyse in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against procaspase-3 and cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate. Visualize the protein bands using an imaging system. A decrease in the procaspase-3 band and an increase in the cleaved caspase-3 band indicate this compound activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection
This assay detects DNA fragmentation, a hallmark of apoptosis, in tissue sections from tumors treated with this compound.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Proteinase K
-
TdT reaction mix (containing TdT enzyme and labeled dUTPs)
-
Stop/Wash buffer
-
Detection reagent (e.g., streptavidin-HRP and DAB for colorimetric detection, or a fluorescently labeled antibody)
-
Counterstain (e.g., hematoxylin or DAPI)
Procedure:
-
Sample Preparation: Deparaffinize and rehydrate the tumor tissue sections.
-
Permeabilization: Treat sections with Proteinase K to allow enzyme access to the DNA.
-
TdT Labeling: Incubate the sections with the TdT reaction mix to label the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Wash the sections and add the detection reagent to visualize the labeled cells.
-
Counterstaining: Counterstain the sections to visualize the nuclei of all cells.
-
Analysis: Mount the slides and visualize under a microscope. An increase in TUNEL-positive cells in this compound treated tumors compared to controls indicates induction of apoptosis.
Mouse Xenograft Model for In Vivo Efficacy
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo anti-tumor activity of this compound.
Materials:
-
Cancer cell line of interest
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Matrigel (optional)
-
This compound formulation for in vivo administration (e.g., oral gavage or slow-release pellet)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the desired cancer cell line and harvest a sufficient number of cells. Resuspend the cells in sterile PBS, with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group according to the desired dosing schedule and route. The control group should receive a vehicle control.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., TUNEL assay, western blotting).
Signaling Pathways and Experimental Workflow
The development and evaluation of this compound follow a logical progression from in vitro characterization to in vivo efficacy studies and finally to clinical trials.
Caption: Logical workflow for this compound drug development.
The primary signaling pathway affected by this compound is the intrinsic apoptotic pathway, initiated by the activation of procaspase-3. While the direct interaction is with the caspase cascade, downstream effects on other signaling pathways involved in cell survival and proliferation are anticipated as a consequence of apoptosis induction. Further research may elucidate broader impacts on the tumor cell signaling network. Notably, some research has investigated the role of a "PAC1" receptor in cancer cell signaling; however, this refers to the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptor 1 and is distinct from the procaspase-activating compound this compound discussed in this guide.
Conclusion
This compound represents a targeted therapeutic strategy that leverages the high levels of procaspase-3 in many cancer cells to selectively induce apoptosis. The data from in vitro, in vivo, and early clinical studies are encouraging, demonstrating a favorable safety profile and signs of anti-tumor activity. The detailed protocols and workflow provided in this guide are intended to support further research and development of this compound and similar procaspase-activating compounds as a valuable addition to the arsenal of anti-cancer therapies. Continued investigation, particularly in Phase II clinical trials, will be crucial in defining the specific cancer types most likely to benefit from this novel therapeutic approach.
References
Preclinical Profile of Pac-1: A Procaspase-3 Activator in Animal Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pac-1, or Procaspase-activating compound 1, is a small molecule that has garnered significant interest in oncology for its unique mechanism of selectively inducing apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical studies of this compound and its derivatives in various animal models, focusing on its efficacy, pharmacokinetics, and toxicity. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action: Procaspase-3 Activation
This compound's primary mechanism of action is the activation of procaspase-3, an inactive zymogen form of caspase-3, which is a key executioner enzyme in the apoptotic pathway.[1][2] In many cancer cells, procaspase-3 is overexpressed but its conversion to the active caspase-3 is inhibited by the presence of zinc ions.[2] this compound acts as a zinc chelator, sequestering these inhibitory zinc ions. This allows procaspase-3 to undergo auto-activation, leading to the formation of active caspase-3 and the subsequent initiation of the apoptotic cascade.[2]
Caption: Mechanism of this compound-mediated procaspase-3 activation.
Efficacy in Animal Models
This compound and its derivatives have demonstrated anti-tumor efficacy in a range of preclinical animal models, including mouse xenografts and naturally occurring cancers in pet dogs.
Murine Xenograft Models
In mouse xenograft models, this compound has shown the ability to retard tumor growth. For instance, in a renal cancer model using ACHN cells, implantation of a 5 mg this compound cholesterol pellet resulted in significant tumor growth retardation. Similarly, in a lung cancer model with NCI-H226 cells, oral administration of this compound at 50 or 100 mg/kg daily for 21 days led to a dose-dependent retardation of tumor growth.
Table 1: Efficacy of this compound in Murine Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Outcome | Reference |
| Renal Cancer | ACHN | Mouse | 5 mg this compound cholesterol pellet implant | Significant tumor growth retardation | |
| Lung Cancer | NCI-H226 | Mouse | 50 or 100 mg/kg, oral gavage, daily for 21 days | Dose-dependent tumor growth retardation |
Canine Models of Spontaneous Cancer
Preclinical studies in pet dogs with naturally occurring cancers have provided valuable translational data. A derivative of this compound, S-PAC-1, was developed to reduce the neurotoxicity observed with the parent compound. In a study involving six pet dogs with lymphoma, treatment with S-PAC-1 resulted in partial tumor regression or stable disease in four of the six animals.[1] These studies in companion animals are advantageous as they represent more sophisticated and clinically relevant tumor models compared to murine xenografts.
Table 2: Efficacy of S-PAC-1 in Pet Dogs with Lymphoma
| Number of Dogs | Treatment | Outcome | Reference |
| 6 | S-PAC-1 | 4/6 dogs showed partial tumor regression or stable disease |
Pharmacokinetics in Animal Models
The pharmacokinetic profile of this compound and S-PAC-1 has been investigated in mice and dogs, revealing important information about their absorption, distribution, metabolism, and excretion.
This compound Pharmacokinetics
In healthy dogs, this compound administered intravenously at 1.0 mg/kg resulted in an average peak plasma concentration (Cmax) of 2.8 ± 0.6 µM and a mean terminal elimination half-life of 3.12 ± 0.67 hours. However, the oral bioavailability of this compound was found to be low and highly variable, averaging 17.8 ± 9.5%.
S-PAC-1 Pharmacokinetics
The sulfonamide derivative, S-PAC-1, exhibits a different pharmacokinetic profile. In mice, a 20 mg/kg intravenous dose of this compound, which induced mild neurotoxicity, resulted in a peak plasma concentration of approximately 50 µM. In contrast, a much higher dose of S-PAC-1 (350 mg/kg) could be administered intravenously without signs of neurotoxicity, achieving a peak plasma level of about 3500 µM. In healthy dogs, a single intravenous dose of S-PAC-1 at 25 mg/kg resulted in a peak plasma concentration of approximately 150 µM, with a half-life of about 1.09 hours. Continuous intravenous infusion of S-PAC-1 in dogs was able to achieve and maintain a steady-state plasma concentration of around 10 µM for 24 to 72 hours.
Table 3: Pharmacokinetic Parameters of this compound and S-PAC-1 in Animal Models
| Compound | Animal Model | Route | Dose | Cmax (µM) | Half-life (hours) | Oral Bioavailability (%) | Reference |
| This compound | Dog | IV | 1.0 mg/kg | 2.8 ± 0.6 | 3.12 ± 0.67 | - | |
| This compound | Dog | Oral | 1.0 mg/kg | 0.5 ± 0.1 | 2.08 ± 0.26 | 17.8 ± 9.5 | |
| This compound | Mouse | IV | 20 mg/kg | ~50 | - | - | |
| S-PAC-1 | Mouse | IV | 350 mg/kg | ~3500 | - | - | |
| S-PAC-1 | Dog | IV | 25 mg/kg | ~150 | 1.09 ± 0.02 | - |
Toxicology and Safety
A key challenge with the therapeutic development of this compound has been its dose-limiting neurotoxicity. High doses of this compound were found to induce neurological symptoms in mice. This led to the development of S-PAC-1, which was specifically designed to have reduced penetration of the blood-brain barrier.
Comparative Toxicology of this compound and S-PAC-1
Studies in mice demonstrated that while a 20 mg/kg intravenous dose of this compound caused significant neurological symptoms, S-PAC-1 was well-tolerated at doses as high as 350 mg/kg with no observable toxicity. Similarly, in dogs, S-PAC-1 was found to be well-tolerated.
Table 4: Comparative Toxicology of this compound and S-PAC-1 in Mice
| Compound | Dose (IV) | Observation | Reference |
| This compound | 20 mg/kg | Mild neurotoxicity | |
| This compound | 50 mg/kg | Acute neurological symptoms | |
| S-PAC-1 | 350 mg/kg | No observable toxicity |
Experimental Protocols
In Vivo Mouse Xenograft Study
A standard protocol for evaluating the efficacy of this compound in a mouse xenograft model is outlined below.
Caption: General workflow for a mouse xenograft study of this compound.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., ACHN for renal cancer, NCI-H226 for lung cancer) are cultured in appropriate media and conditions.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a suitable vehicle, such as a mixture of media and Matrigel.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cells (typically 1-10 million) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 30-100 mm³). Tumor volume is measured regularly using calipers (Volume = (length × width²) / 2).
-
Treatment Administration: Mice are randomized into control and treatment groups. This compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection, or implantation of a slow-release pellet).
-
Efficacy Assessment: Tumor volumes are measured throughout the study. At the end of the study, tumors may be excised for further analysis, such as TUNEL assays to assess apoptosis.
In Vitro Procaspase-3 Activation Assay
This assay is used to determine the ability of this compound to activate procaspase-3 in a cell-free system.
Methodology:
-
Reagents: Purified recombinant human procaspase-3, a colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA), this compound, and a buffer system (e.g., Tris buffer with and without zinc).
-
Assay Setup: The assay is typically performed in a 96-well plate.
-
Reaction Mixture: Procaspase-3 is incubated with this compound at various concentrations in the presence of the caspase-3 substrate. A control group without this compound is included. To demonstrate the zinc-dependent mechanism, parallel experiments are conducted in buffers with and without added zinc.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1-2 hours).
-
Measurement: The activity of the generated caspase-3 is determined by measuring the absorbance of the cleaved substrate at a specific wavelength (e.g., 405 nm for pNA).
-
Data Analysis: The increase in absorbance is proportional to the amount of active caspase-3 generated.
Conclusion
Preclinical studies in animal models have been instrumental in characterizing the anti-cancer potential of this compound and its derivatives. The unique mechanism of action, involving the activation of procaspase-3 through zinc chelation, offers a novel therapeutic strategy. Efficacy has been demonstrated in both mouse xenograft models and, importantly, in more clinically relevant canine models of spontaneous cancer. While the neurotoxicity of the parent compound, this compound, posed a significant hurdle, the development of less toxic derivatives like S-PAC-1 has renewed promise for its clinical translation. The data summarized in this guide, from efficacy and pharmacokinetic parameters to detailed experimental protocols, provides a solid foundation for further research and development of this class of procaspase-activating compounds.
References
Pac-1's Selective Cytotoxicity: A Technical Guide to its Anti-Cancer Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Procaspase-activating compound 1 (PAC-1) has emerged as a promising anti-cancer agent due to its unique mechanism of action that confers selectivity for cancer cells over normal, healthy cells. This selectivity is primarily attributed to the elevated levels of procaspase-3, the inactive precursor of the executioner caspase-3, found in many cancer cells. This compound functions as a zinc chelator, removing the inhibitory zinc ions that suppress procaspase-3 auto-activation. This leads to the conversion of procaspase-3 to its active form, caspase-3, thereby initiating the apoptotic cascade and programmed cell death specifically in tumor cells. This guide provides a comprehensive overview of the mechanism, quantitative data supporting its selectivity, detailed experimental protocols, and visual representations of the key pathways and workflows.
Mechanism of Action: Exploiting a Cancer Cell Vulnerability
The core of this compound's selective anti-cancer activity lies in its ability to activate procaspase-3, a key zymogen in the apoptotic pathway.[1] Many tumor types exhibit elevated levels of procaspase-3, creating a latent "death switch" that cancer cells have managed to keep inactive.[2]
The prevailing mechanism suggests that this compound's activity is intricately linked to its ability to chelate zinc ions (Zn²⁺).[3] Zinc has been shown to be a potent inhibitor of the enzymatic activity of both procaspase-3 and caspase-3.[3] By sequestering these inhibitory zinc ions, this compound relieves this suppression, allowing procaspase-3 to undergo auto-activation and be processed into the active executioner enzyme, caspase-3.[3] This activated caspase-3 then cleaves a multitude of cellular substrates, leading to the systematic dismantling of the cell and apoptotic death.
The selectivity of this compound arises from the differential expression of procaspase-3 in cancerous versus non-cancerous tissues. With higher concentrations of the procaspase-3 target, cancer cells are more susceptible to the effects of this compound-mediated zinc chelation and subsequent apoptosis induction.
Signaling Pathway of this compound Induced Apoptosis
Caption: Mechanism of this compound induced apoptosis in cancer cells.
Quantitative Analysis of Selectivity
The selective cytotoxicity of this compound has been demonstrated through the determination of its half-maximal inhibitory concentration (IC50) in various cancer cell lines compared to normal, non-cancerous cells. The lower IC50 values in cancer cells indicate higher potency and a greater cytotoxic effect at lower concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| NCI-H226 | Lung Cancer | 0.35 | |
| UACC-62 | Melanoma | ~3.5 | |
| U-937 | Lymphoma | 14.8 ± 3.2 | |
| PC-3 | Prostate Cancer | 20.13 | |
| HTB-26 | Breast Cancer | 10 - 50 | |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | |
| Granta-519 | Mantle Cell Lymphoma | ~9.0 | |
| Jeko-1 | Mantle Cell Lymphoma | ~5.0 | |
| Mino | Mantle Cell Lymphoma | ~7.0 | |
| Normal Cells | |||
| Adjacent noncancerous cells | Colon Tissue | 5.02 - 9.98 | |
| Normal intestinal epithelial cell line HCEC | Intestinal Epithelium | >50 (less active) |
Experimental Protocols
In Vitro Procaspase-3 Activation Assay
This assay measures the ability of this compound to directly activate purified procaspase-3.
Materials:
-
Recombinant human procaspase-3
-
This compound
-
Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, pH 7.2)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of procaspase-3 (e.g., 50 ng/mL) in caspase assay buffer.
-
Add various concentrations of this compound to the wells of a 96-well plate.
-
Add the procaspase-3 solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 12 hours).
-
Add the caspase-3 substrate Ac-DEVD-pNA (final concentration, e.g., 200 µM) to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 2 minutes) for a set period (e.g., 2 hours) using a microplate reader.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the absorbance curve) to determine the level of procaspase-3 activation.
Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 12-24 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Zinc Chelation Assay
This spectrophotometric assay determines the ability of this compound to bind to zinc.
Materials:
-
This compound
-
Zinc sulfate (ZnSO₄)
-
Buffer (e.g., 50 mM HEPES, 100 mM KNO₃, pH 7.2)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of this compound in the buffer.
-
Measure the UV-Vis absorbance spectrum of the this compound solution.
-
Titrate the this compound solution with increasing concentrations of ZnSO₄.
-
Record the UV-Vis absorbance spectrum after each addition of ZnSO₄.
-
The changes in the absorbance spectrum upon the addition of zinc indicate the formation of a this compound-zinc complex, confirming its chelation activity.
Experimental and Logical Workflows
General Workflow for Evaluating this compound's Anti-Cancer Activity
Caption: A typical workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy that leverages a specific biochemical vulnerability present in many cancer cells – the overexpression of procaspase-3. Its mechanism of action, centered on the chelation of inhibitory zinc, provides a clear rationale for its selective cytotoxicity. The quantitative data from in vitro and cell-based assays strongly support this selectivity. The provided experimental protocols offer a framework for researchers to further investigate this compound and similar procaspase-activating compounds.
Phase I clinical trials have shown that this compound is well-tolerated in human patients, with some evidence of anti-tumor activity. Future research will likely focus on optimizing the therapeutic window of this compound, exploring its efficacy in a broader range of cancers, and investigating its potential in combination therapies with other anti-cancer agents to enhance its efficacy and overcome potential resistance mechanisms. The continued exploration of procaspase-3 activation remains a promising avenue for the development of novel and selective cancer therapeutics.
References
The Pac-1 Apoptotic Pathway: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the apoptotic pathway initiated by the procaspase-activating compound 1 (Pac-1). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action of this compound, its quantitative efficacy, and the experimental protocols necessary for its study.
Introduction: Targeting Procaspase-3 in Cancer Therapy
A hallmark of many cancers is the evasion of apoptosis, or programmed cell death. A key player in the execution phase of apoptosis is caspase-3, a cysteine-aspartic protease that, when activated, cleaves a multitude of cellular substrates, leading to cell death.[1][2][3] Many cancer cells exhibit elevated levels of procaspase-3, the inactive zymogen form of caspase-3, suggesting that direct activation of this enzyme could be a promising therapeutic strategy.[1][4] this compound is a small molecule that was identified for its ability to directly induce the activation of procaspase-3 to caspase-3, thereby triggering apoptosis in cancer cells.
Mechanism of Action: Zinc Sequestration and Procaspase-3 Autoactivation
The primary mechanism by which this compound activates procaspase-3 is through the chelation of inhibitory zinc ions. Zinc has been shown to inhibit the enzymatic activity of both procaspase-3 and caspase-3. This compound binds to zinc with a high affinity, forming a tight complex with a dissociation constant (Kd) of approximately 42 nM. By sequestering these inhibitory zinc ions, this compound relieves the inhibition on procaspase-3, allowing it to undergo autoactivation to the mature, active caspase-3. This initiates the caspase cascade, leading to apoptosis. The proposed mechanism is that this compound, by removing the inhibitory zinc, allows one molecule of procaspase-3 to cleave and activate another, setting off a chain reaction.
Quantitative Data on this compound Efficacy
The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data for this compound and its derivatives.
| Parameter | Value | Description | Reference |
| EC50 for procaspase-3 activation | 0.22 µM | The concentration of this compound required to achieve 50% of the maximal activation of procaspase-3 in vitro. | |
| EC50 for procaspase-7 activation | 4.5 µM | The concentration of this compound required to achieve 50% of the maximal activation of procaspase-7 in vitro. | |
| EC50 for zinc chelation | 7.08 µM | The concentration of this compound required to chelate 50% of the available zinc in a given assay. | |
| Dissociation Constant (Kd) for this compound-Zinc Complex | ~42 nM | A measure of the binding affinity between this compound and zinc ions. A lower value indicates a tighter binding. |
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H226 | Lung Cancer | 0.35 | |
| UACC-62 | Melanoma | ~3.5 | |
| Leukemia cell line | Leukemia | 4.03 | |
| Primary cancerous cells | Various | 0.003 - 1.41 | |
| Adjacent noncancerous cells | Various | 5.02 - 9.98 |
Experimental Protocols
In Vitro Procaspase-3 Activation Assay
This assay measures the ability of this compound to directly activate purified procaspase-3.
Materials:
-
Purified recombinant procaspase-3
-
This compound
-
Caspase assay buffer
-
Caspase-3 peptidic substrate (e.g., Ac-DEVD-pNA)
-
96-well plate
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a solution of procaspase-3 (e.g., 50 ng/mL) in caspase assay buffer.
-
Add various concentrations of this compound to the wells of a 96-well plate.
-
Add the procaspase-3 solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 12 hours).
-
Add the caspase-3 substrate Ac-DEVD-pNA (final concentration, e.g., 2 mM) to each well.
-
Monitor the cleavage of the substrate by measuring the absorbance at 405 nm at regular intervals (e.g., every 2 minutes for 2 hours) using a plate reader.
-
Calculate the rate of substrate cleavage, which is proportional to the caspase-3 activity.
Apoptosis Detection by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a culture plate and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add Annexin V-FITC and propidium iodide.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.
-
Analyze the data to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Visualizations of Pathways and Workflows
This compound Initiated Apoptotic Signaling Pathway
References
- 1. This compound Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caspase 3 - Wikipedia [en.wikipedia.org]
- 4. This compound activates procaspase-3 in vitro through relief of zinc-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Significance of Elevated Procaspase-3 in Tumors for Pac-1 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The selective induction of apoptosis in cancer cells is a primary goal of modern chemotherapy. A promising strategy involves targeting proteins that are overexpressed in tumors compared to healthy tissues. Procaspase-3 (PC-3), the inactive zymogen of the key executioner enzyme caspase-3, is frequently found at elevated levels in a wide array of malignancies.[1][2][3][4] This overexpression presents a unique therapeutic opportunity. Procaspase-activating compound 1 (Pac-1) is a first-in-class small molecule designed to exploit this characteristic by directly converting procaspase-3 into its active, apoptotic form.[3] This document provides an in-depth technical overview of the mechanism of this compound, the critical role of elevated tumor procaspase-3 levels for its efficacy, supporting quantitative data, and detailed experimental protocols for research and development.
The this compound Mechanism of Action: Relief of Zinc-Mediated Inhibition
Caspase activity is tightly regulated to prevent unwanted cell death. One key endogenous inhibitor of procaspase-3 autoactivation is the divalent metal ion, zinc (Zn²⁺). Procaspase-3 possesses a low level of intrinsic enzymatic activity, which is normally suppressed by inhibitory zinc ions.
This compound functions as a zinc chelator. It binds to inhibitory zinc ions with high affinity, effectively sequestering them away from procaspase-3. This relief of inhibition allows procaspase-3 to undergo auto-catalytic cleavage and activation, converting it to the active executioner caspase-3. Once a small amount of caspase-3 is formed, it can rapidly activate other procaspase-3 molecules, initiating a proteolytic cascade that culminates in apoptosis. This mechanism bypasses upstream apoptotic defects, a common resistance mechanism in cancer.
Rationale: Procaspase-3 Overexpression as a Biomarker for Efficacy
The therapeutic potential of this compound is fundamentally linked to the differential expression of its target, procaspase-3, between cancerous and non-cancerous cells. Numerous studies have documented that procaspase-3 is overexpressed in a wide range of tumor types relative to adjacent normal tissues. This overexpression creates a larger substrate pool for this compound's activity in cancer cells.
Consequently, the administration of this compound is hypothesized to selectively induce apoptosis in tumor cells, which have high levels of the procaspase-3 target, while sparing normal cells with lower, basal levels of the protein. This creates a therapeutic window, enhancing the drug's cancer-specificity and potentially reducing off-target toxicity. The level of procaspase-3 expression, therefore, serves as a critical biomarker for predicting tumor sensitivity to this compound.
Quantitative Data and Preclinical/Clinical Findings
The mechanism of this compound and its reliance on procaspase-3 levels are supported by quantitative biochemical data and outcomes from preclinical and clinical studies.
Table 1: Biochemical and In Vitro Efficacy Data
| Parameter | Value | Description | Source |
| Kd (this compound : Zn²⁺) | ~42 nM | Dissociation constant for the this compound and zinc complex, indicating a tight binding interaction. | |
| Kd (S-Pac-1 : Zn²⁺) | 46 ± 5 nM | Dissociation constant for the sulfonamide derivative (S-Pac-1) and zinc complex, showing similar high affinity. | |
| Combination Index | < 1.0 | Synergistic effect observed when combining B-Pac-1 (a derivative) with Smac mimetics in CLL cells. | |
| GCT Cell Viability | Significant Reduction | This compound (20 µM) combined with TRAIL (10 ng/mL) significantly reduced viability in patient-derived granulosa cell tumor cells. | |
| GCT Caspase-3 Activity | Significant Increase | This compound combined with TRAIL significantly increased caspase-3 activity in patient-derived granulosa cell tumor cells. |
Table 2: In Vivo and Clinical Trial Data
| Study Type | Model / Patients | Key Findings | Source |
| Canine Clinical Trial | Pet dogs with spontaneous glioma | Marked tumor regressions of 43%, 60%, and 100% were observed in three patients treated with this compound, radiation, and temozolomide (TMZ). | |
| Canine Clinical Trial | Pet dogs with metastatic osteosarcoma | This compound + doxorubicin induced shrinkage of pulmonary macrometastatic lesions. | |
| Phase I Human Trial (NCT02355535) | Patients with advanced malignancies | Recommended Phase 2 Dose (RP2D) established at 750 mg/day. The drug was well-tolerated with a half-life (t1/2) of 28.5 hours after multi-dosing. | |
| Phase I Human Trial (NCT02355535) | Patients with neuroendocrine tumors (NET) | Durable partial responses were observed in 2 of 5 patients. | |
| Phase I Human Trial | Patients with recurrent high-grade astrocytomas | Combination of this compound (up to 625 mg daily) and TMZ was well-tolerated. | |
| Murine Ovarian Tumor Model | ID8 ovarian tumor model | Median survival extended from 71 days (untreated) to 90 days with this compound as a single agent. | |
| Murine Ovarian Tumor Model | ID8 ovarian tumor model | Combination of this compound and CAR-T therapy extended median survival to 145 days. |
Experimental Protocols
Assessing the link between procaspase-3 levels and this compound efficacy requires a series of well-defined experimental procedures.
Workflow for Assessing this compound Efficacy
The general workflow involves quantifying the target (procaspase-3), treating cells with this compound, and measuring the downstream effects on caspase activation and cell viability.
References
- 1. This compound Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound activates procaspase-3 in vitro through relief of zinc-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]
- 4. Phase I study of procaspase-activating compound-1 (this compound) in the treatment of advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on Pac-1 for Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroendocrine tumors (NETs) represent a heterogeneous group of malignancies with a rising incidence and limited therapeutic options for advanced or metastatic disease. A promising area of investigation is the targeted induction of apoptosis in cancer cells. This whitepaper provides a comprehensive technical overview of the early-stage research on Pac-1, a small molecule activator of procaspase-3, for the treatment of neuroendocrine tumors. We delve into the core mechanism of action of this compound, summarize key preclinical data from in vitro and in vivo studies, and provide detailed experimental protocols to facilitate further research and development in this field. The available data, primarily from a Phase I clinical trial and preclinical studies in pancreatic neuroendocrine tumor models, suggest that this compound holds potential as a therapeutic agent for this challenging cancer type.
Introduction: The Unmet Need in Neuroendocrine Tumor Therapy
Neuroendocrine tumors arise from neuroendocrine cells dispersed throughout the body, most commonly in the gastrointestinal tract, pancreas, and lungs. While often slow-growing, a significant portion of NETs can become aggressive, metastasize, and are associated with poor prognosis. Current systemic therapies for advanced NETs, including somatostatin analogs, targeted therapies like sunitinib and everolimus, and peptide receptor radionuclide therapy (PRRT), have shown clinical benefit but are often limited by modest response rates and the development of resistance. Therefore, novel therapeutic strategies targeting distinct cellular pathways are urgently needed. One such strategy is the direct activation of apoptosis, or programmed cell death, a process frequently evaded by cancer cells.
Mechanism of Action: this compound as a Procaspase-3 Activator
The apoptotic cascade is a tightly regulated process culminating in the activation of executioner caspases, primarily caspase-3. In many cancer cells, the inactive precursor, procaspase-3, is present at elevated levels but its conversion to the active form is suppressed, contributing to cell survival. This compound is a first-in-class small molecule that directly activates procaspase-3, thereby inducing apoptosis in cancer cells.
The primary mechanism of this compound involves the chelation of inhibitory zinc ions (Zn²⁺). Zinc has been shown to bind to and inhibit the enzymatic activity of procaspase-3. By sequestering these inhibitory zinc ions, this compound relieves this inhibition, allowing procaspase-3 to undergo auto-activation and convert to its active form, caspase-3. Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the execution of the apoptotic program.
Methodological & Application
Application Notes and Protocols for Pac-1 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Pac-1, a procaspase-3 activating compound, in mouse xenograft models for preclinical cancer research.
Introduction
This compound is a small molecule that induces apoptosis in cancer cells by activating procaspase-3, a key executioner caspase.[1][2] Many cancer cells exhibit elevated levels of procaspase-3, making this compound a targeted therapeutic agent with potential for selective cytotoxicity against tumors.[3][4] Preclinical studies in various mouse xenograft models have demonstrated the efficacy of this compound in retarding tumor growth, both as a single agent and in combination with other chemotherapeutics.[1] These notes provide detailed protocols for the in vivo application of this compound in mouse xenograft models, including compound formulation, administration, and monitoring of efficacy and toxicity.
Mechanism of Action
This compound's primary mechanism of action involves the chelation of inhibitory zinc ions from procaspase-3. This sequestration of zinc relieves the inhibition of procaspase-3, allowing it to undergo autoactivation to the active form, caspase-3. Activated caspase-3 then initiates a cascade of downstream events, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. The combination of this compound and Entrectinib for the Treatment of Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of procaspase-activating compound-1 (this compound) in the treatment of advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and derivation of an anticancer dosing regimen for this compound in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Pac-1 for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaspase-activating compound 1 (Pac-1) is a small molecule that induces apoptosis in cancer cells by activating procaspase-3, a key executioner enzyme in the programmed cell death pathway.[1][2] Many cancer cells exhibit elevated levels of procaspase-3, making this compound a promising therapeutic agent with potential for selective cytotoxicity towards malignant cells.[1] The mechanism of action involves the chelation of inhibitory zinc ions, which allows for the auto-activation of procaspase-3 to its active form, caspase-3.[1] This application note provides a comprehensive guide for researchers to determine the optimal concentration of this compound for various cancer cell lines, ensuring robust and reproducible results in pre-clinical studies.
Data Presentation
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, largely dependent on the intrinsic levels of procaspase-3. Below is a summary of reported IC50 values for this compound in a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| PC9 | Non-Small Cell Lung Cancer | 5.60[3] |
| H1975 | Non-Small Cell Lung Cancer | 14.80 |
| H1650 | Non-Small Cell Lung Cancer | 7.66 |
| A549 | Non-Small Cell Lung Cancer | 7.36 |
| H1299 | Non-Small Cell Lung Cancer | 9.68 |
| HL-60 | Leukemia | Not specified, potent activity reported |
| MDA-MB-231 | Breast Cancer | Not specified, potent activity reported |
| U-937 | Lymphoma | Not specified, potent activity reported |
Signaling Pathway
This compound initiates the apoptotic cascade through a direct mechanism involving the activation of procaspase-3. The following diagram illustrates the key steps in the this compound-induced apoptotic signaling pathway.
Caption: this compound induced apoptotic signaling pathway.
Experimental Protocols
Determining the optimal concentration of this compound for a specific cell line involves a two-step experimental workflow: first, assessing the cytotoxic effect of this compound to determine its IC50 value, and second, confirming the induction of apoptosis by measuring caspase-3 activity.
Caption: Experimental workflow for determining optimal this compound concentration.
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the various this compound concentrations or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Protocol 2: Measurement of Caspase-3 Activity using a Colorimetric Assay (Ac-DEVD-pNA)
This protocol confirms that the observed cytotoxicity is due to the induction of apoptosis by measuring the activity of caspase-3.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates or 100 mm dishes
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)
-
Caspase-3 substrate: Ac-DEVD-pNA (4 mM stock in DMSO)
-
96-well flat-bottom plate
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates or 100 mm dishes and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control.
-
Incubate for a time course (e.g., 6, 12, and 24 hours) to determine the optimal time for caspase-3 activation.
-
-
Cell Lysate Preparation:
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
Caspase-3 Activity Assay:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate per well.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Prepare a master mix containing 2x Reaction Buffer and Ac-DEVD-pNA substrate (final concentration of 200 µM).
-
Add 50 µL of the master mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The caspase-3 activity can be expressed as the fold-increase in absorbance compared to the untreated control.
-
By following these protocols, researchers can effectively determine the optimal concentration of this compound for their specific cancer cell line of interest, providing a solid foundation for further investigation into the therapeutic potential of this promising pro-apoptotic agent.
References
Application Notes and Protocols for Pac-1 Administration in Canines with Spontaneous Glioma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the procaspase-3 activator, Pac-1, in canines diagnosed with spontaneous glioma. The data and methodologies are based on a clinical trial that investigated this compound in combination with standard-of-care temozolomide and radiation therapy. Canines with spontaneous glioma are considered a valuable translational model for human glioblastoma due to the similarities in tumor histology and genetics.[1][2][3][4][5]
Introduction
Glioblastoma is a highly aggressive form of brain cancer with a poor prognosis in both humans and canines. A promising therapeutic target is procaspase-3, a key enzyme in the apoptotic pathway that is often overexpressed in cancer cells. This compound is a small molecule activator of procaspase-3 that can cross the blood-brain barrier, making it a candidate for treating brain tumors. Preclinical studies in rodent models and a clinical trial in three canines with spontaneous glioma have demonstrated the potential of this compound, particularly in combination with temozolomide (TMZ) and radiation, to induce tumor regression. The combination therapy was found to be well-tolerated in the canine patients.
Data Presentation
Table 1: this compound and Combination Therapy Dosing Regimen in Canines with Spontaneous Glioma
| Component | Dosage | Administration Route | Duration and Schedule |
| This compound | 7.5 - 12.5 mg/kg | Oral | Daily for 84 consecutive days |
| Temozolomide (TMZ) | 100 mg/m² | Oral | Days 29-33 and 57-61 |
| Ionizing Radiation | 48 total Gray (3 Gray/fraction) | External Beam | Monday-Friday between days 29-52 (16 fractions) |
Source:
Table 2: Tumor Response to this compound and Combination Therapy in Canines with Spontaneous Glioma
| Patient ID | This compound Monotherapy Response (Tumor Reduction) | Combination Therapy Response (Tumor Reduction) | Response Classification |
| Patient 1 | 6% | 100% | Complete Response |
| Patient 2 | 5% | 43% | Partial Response |
| Patient 3 | Not Reported | 60% | Partial Response |
Source:
Table 3: Pharmacokinetic Parameters of this compound in Healthy Canines
| Parameter | Intravenous (1.0 mg/kg) | Oral (1.0 mg/kg) |
| Peak Plasma Concentration (Cmax) | 2.8 ± 0.6 µM | 0.5 ± 0.1 µM |
| Time to Peak Concentration (Tmax) | Immediate | 45 minutes |
| Elimination Half-life (t1/2) | 3.12 ± 0.67 hours | 2.08 ± 0.26 hours |
| Oral Bioavailability | - | 17.8 ± 9.5% |
Source: Pharmacokinetics and derivation of an anticancer dosing regimen for this compound, a preferential small molecule activator of procaspase-3, in healthy dogs
Experimental Protocols
Protocol 1: this compound, Temozolomide, and Radiation Administration
1. Patient Selection:
-
Canines with a diagnosis of intra-axial, non-resectable glioma confirmed by magnetic resonance imaging (MRI).
2. This compound Administration:
-
Administer this compound orally at a dose of 7.5-12.5 mg/kg once daily for 84 consecutive days.
3. Temozolomide (TMZ) Administration:
-
Administer TMZ orally at a dose of 100 mg/m² on days 29 through 33 and again on days 57 through 61 of the treatment protocol.
4. Radiation Therapy:
-
Beginning on day 29, administer ionizing radiation in 3 Gray fractions daily, Monday through Friday, for a total of 16 fractions (total dose of 48 Gray). This is to be completed by day 52.
5. Monitoring and Supportive Care:
-
Conduct regular physical and neurological examinations.
-
Monitor for adverse events. In the reported study, one dog experienced cerebellar-related tremors and ataxia, which were resolved by reducing the this compound dose.
-
Perform complete blood counts and serum chemistry profiles as clinically indicated.
Protocol 2: Tumor Response Assessment
1. Imaging Modality:
-
Utilize magnetic resonance imaging (MRI) for tumor assessment.
2. Imaging Schedule:
-
Perform a baseline MRI prior to the initiation of treatment.
3. Response Evaluation:
-
Measure tumor volume on MRI scans to quantify changes from baseline.
-
Classify tumor response based on established criteria (e.g., Response Evaluation Criteria in Solid Tumors - RECIST), adapted for veterinary patients. A partial response is generally considered a reduction in tumor size of over 30%, while a complete response indicates the disappearance of the tumor.
Visualizations
Caption: this compound activates procaspase-3, leading to apoptosis.
References
- 1. Synergistic and targeted therapy with a procaspase-3 activator and temozolomide extends survival in glioma rodent models and is feasible for the treatment of canine malignant glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Human Brain Cancer Trial Extended - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 5. Synergistic and targeted therapy with a procaspase-3 activator and temozolomide extends survival in glioma rodent models and is feasible for the treatment of canine malignant glioma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining PAC-1 and Temozolomide in Glioblastoma Research
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months despite a standard-of-care regimen that includes surgery, radiation, and the DNA alkylating agent temozolomide (TMZ).[1][2] A significant challenge in treating GBM is its resistance to apoptosis (programmed cell death). Many glioblastoma cells exhibit elevated levels of procaspase-3, the inactive precursor to the key executioner enzyme caspase-3.[3][4][5] This accumulation suggests a block in the apoptotic pathway that could be exploited therapeutically.
PAC-1 is a small molecule activator of procaspase-3 that can cross the blood-brain barrier. By directly converting procaspase-3 to its active form, this compound can bypass upstream resistance mechanisms and induce apoptosis in cancer cells. Research has shown that combining this compound with temozolomide results in synergistic antitumor activity in preclinical glioblastoma models, offering a promising new therapeutic strategy. These notes provide a summary of the quantitative data and detailed experimental protocols from key studies investigating this combination therapy.
Quantitative Data Summary
The combination of this compound and temozolomide has been evaluated in vitro across various glioblastoma cell lines and in vivo in multiple rodent models, consistently demonstrating synergistic effects.
Table 1.1: In Vitro Synergistic Cytotoxicity of this compound and TMZ in Glioblastoma Cell Lines
Data represents cell death after 72 hours of treatment, assessed by Alamar Blue assay. A Combination Index (CI) value less than 1 indicates synergy.
| Cell Line | Type | Average Combination Index (CI) | Finding | Source |
| U87 | Human | < 1 | Synergistic | |
| D54 | Human | < 1 | Synergistic | |
| 9L | Rat | < 1 | Synergistic |
Table 1.2: In Vitro Apoptosis and Clonogenic Survival in 9L Rat Glioma Cells
Apoptosis was assessed by Annexin V/PI staining after 48 hours. Clonogenic survival was assessed after 12 hours of treatment followed by 7 days of growth.
| Treatment | Apoptotic Population (Annexin V+/PI-) | Clonogenic Survival | Source |
| Vehicle | Baseline | Baseline | |
| This compound | Increased | Reduced | |
| TMZ | Increased | Reduced | |
| This compound + TMZ | Substantially Increased vs. Single Agents | Significantly Reduced vs. TMZ alone (p < 0.01 to p < 0.001) |
Table 1.3: In Vivo Efficacy in Orthotopic Rodent Glioblastoma Models
Animals received oral administration of the indicated treatments.
| Animal Model | Treatment Group | Dosing Schedule | Median Survival (Days) | Comparison vs. Control | Comparison vs. TMZ Alone | Source |
| 9L Rat Glioma | Control | Vehicle | 14.5 | - | - | |
| This compound (50 mg/kg) | Days 1-5 | 13.5 | Not Significant | - | ||
| TMZ (50 mg/kg) | Days 6-10 | 20 | p < 0.0001 | - | ||
| This compound + TMZ | This compound (Days 1-5), TMZ (Days 6-10) | 28 | p < 0.0001 | p = 0.007 | ||
| 020913 Mouse Glioma | Control | Vehicle | 74 | - | - | |
| This compound (50 mg/kg) | 5 days/week (Days 12-52) | 91 | p = 0.034 | - | ||
| TMZ (50 mg/kg) | 5 days/week (Days 26-44) | 142 | p < 0.0001 | - | ||
| This compound + TMZ | This compound (Days 12-52), TMZ (Days 26-44) | 205 | p < 0.0001 | p = 0.0027 |
Table 1.4: Phase I Clinical Trial Data in Recurrent High-Grade Astrocytoma
This was a dose-escalation study (NCT02355535) using a modified 3+3 design. TMZ was administered at a fixed dose of 150 mg/m² on days 8-12 of a 28-day cycle.
| This compound Dose Level | Daily Dose | No. of Patients | Best Responses | Notable Grade 3/4 Toxicities (Possibly Related) | Source |
| DL1 | 375 mg | 7 | 2 Partial Responses, 2 Stable Disease | 1 Hepatotoxicity, 1 Cerebral Edema | |
| DL2 | 500 mg | 7 | - | 1 Headache | |
| DL3 | 625 mg | - | - | - |
Note: The Maximum Tolerated Dose (MTD) was not reached as the study was discontinued early due to a lack of funding.
Signaling Pathways and Experimental Workflows
Mechanism of Action
The synergistic effect of this compound and temozolomide stems from their distinct but complementary mechanisms. Temozolomide induces DNA damage, a cellular stress that primes cells for apoptosis. This compound acts downstream by directly activating procaspase-3, the executioner enzyme, thereby overcoming potential blocks in the apoptotic cascade and ensuring cell death.
Caption: this compound and TMZ induce apoptosis via complementary pathways.
In Vitro Experimental Workflow
A typical workflow for assessing the combination in vitro involves parallel assays to measure cytotoxicity, apoptosis, and mechanism-specific protein cleavage.
Caption: Standard workflow for in vitro testing of this compound and TMZ.
In Vivo Experimental Workflow
Animal studies are crucial for evaluating the therapeutic potential in a physiological context, with survival as the primary endpoint.
Caption: Workflow for orthotopic rodent glioblastoma model studies.
Phase I Clinical Trial Design
The clinical evaluation began with a Phase I trial to determine the safety and maximum tolerated dose (MTD) of the combination using a standard 3+3 dose-escalation design.
Caption: Logic of the 3+3 dose-escalation design for the Phase I trial.
Experimental Protocols
In Vitro Protocol: Cell Viability and Synergy
-
Cell Seeding: Plate glioblastoma cells (e.g., U87, D54, 9L) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and TMZ in a suitable solvent (e.g., DMSO). Create a matrix of serial dilutions for both compounds.
-
Treatment: Treat cells with this compound alone, TMZ alone, or combinations of both for 72 hours. Include a vehicle-only control group.
-
Viability Assessment: Add Alamar Blue reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure fluorescence or absorbance using a plate reader.
-
Analysis: Normalize cell viability to the vehicle control. Use software like CompuSyn to calculate Combination Index (CI) values from the dose-response curves to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vitro Protocol: Apoptosis Assay
-
Cell Seeding and Treatment: Seed 9L cells in 6-well plates. The following day, treat with this compound, TMZ, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
In Vitro Protocol: Western Blot for Apoptosis Markers
-
Sample Preparation: Following 48 hours of drug treatment, lyse cells in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies against procaspase-3, cleaved caspase-3, and PARP-1 overnight at 4°C. Follow with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
In Vivo Protocol: Orthotopic Rat Glioma Model
-
Cell Implantation: Anesthetize Fischer rats and secure them in a stereotactic frame. Inject 9L rat glioma cells into the cerebral cortex. Suture the incision.
-
Post-Operative Care: Monitor animals for recovery and neurological signs.
-
Treatment: On day 5 or 6 post-implantation, randomize rats into four groups:
-
Control: Vehicle (e.g., water) orally.
-
This compound: 50 mg/kg this compound in an aqueous oral suspension for 5 consecutive days (e.g., days 6-10).
-
TMZ: 50 mg/kg TMZ orally for 5 consecutive days (e.g., days 6-10, or staggered as in Table 1.3).
-
Combination: Administer this compound and TMZ on their respective schedules.
-
-
Endpoint: Monitor animals daily. The primary endpoint is survival. Euthanize animals upon reaching a moribund state or pre-defined neurological symptoms.
-
Analysis: Construct Kaplan-Meier survival curves and compare median survival between groups using the log-rank (Mantel-Cox) test.
Clinical Protocol: Phase I Dose-Escalation Study
-
Patient Population: Enroll patients with recurrent high-grade astrocytomas (e.g., anaplastic astrocytoma and glioblastoma).
-
Study Design: Employ a modified Fibonacci 3+3 dose-escalation design.
-
Dosing Regimen:
-
This compound: Administered orally once daily on days 1-21 of a 28-day cycle. Dose escalation starts at 375 mg/day.
-
TMZ: Administered at a fixed dose of 150 mg/m² orally on days 8-12 of each 28-day cycle.
-
-
Primary Objectives:
-
Determine the Maximum Tolerated Dose (MTD) of this compound in combination with TMZ.
-
Assess the safety and tolerability of the combination.
-
Characterize the dose-limiting toxicities (DLTs).
-
-
Dose Escalation Logic:
-
Enroll 3 patients at a dose level.
-
If 0/3 patients experience a DLT, escalate to the next dose level.
-
If 1/3 patients experience a DLT, expand the cohort to 6 patients. If ≤1/6 have a DLT, escalate. If ≥2/6 have a DLT, the MTD has been exceeded.
-
If ≥2/3 patients experience a DLT, the MTD has been exceeded.
-
-
Assessments: Monitor for toxicity using CTCAE v4.0. Evaluate tumor response using RANO criteria.
References
- 1. Synergistic and targeted therapy with a procaspase-3 activator and temozolomide extends survival in glioma rodent models and is feasible for the treatment of canine malignant glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ACTR-63. PHASE I DOSE ESCALATION STUDY OF PROCASPASE ACTIVATING COMPOUND-1 (this compound) IN COMBINATION WITH TEMOZOLOMIDE IN PATIENTS WITH RECURRENT ANAPLASTIC ASTROCYTOMA OR GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I dose-escalation study of procaspase-activating compound-1 in combination with temozolomide in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis for Caspase-3 Activation by Pac-1
Audience: Researchers, scientists, and drug development professionals.
Introduction The induction of apoptosis (programmed cell death) is a key strategy in cancer therapy. Caspase-3 is a critical executioner caspase that, when activated, cleaves numerous cellular substrates, leading to cell death.[1][2] Many cancer cells exhibit elevated levels of the inactive precursor, procaspase-3, making it an attractive therapeutic target.[1][2][3] Pac-1 (Procaspase Activating Compound-1) is a small molecule that directly activates procaspase-3. This document provides a detailed protocol for assessing the efficacy of this compound in activating caspase-3 using Western blot analysis, a fundamental technique for detecting protein cleavage events indicative of apoptosis.
Signaling Pathway of this compound Mediated Caspase-3 Activation
This compound's mechanism of action involves the chelation of inhibitory zinc ions. Procaspase-3 activity is endogenously suppressed by labile zinc pools within the cell. This compound binds to these zinc ions with high affinity, sequestering them and relieving the zinc-mediated inhibition of procaspase-3. This allows procaspase-3 to undergo auto-activation, cleaving itself to form the active heterotetramer caspase-3, which subsequently initiates the apoptotic cascade.
Principle of Western Blot for Caspase-3 Activation
Western blotting is a highly effective method for monitoring caspase-3 activation. The technique separates proteins by size, allowing for the distinct identification of procaspase-3 and its cleaved fragments. In its inactive state, caspase-3 exists as a single polypeptide chain of approximately 32-35 kDa. Upon activation, this proenzyme is cleaved into large (p17/p19) and small (p12) subunits. An antibody that recognizes both the full-length protein and the cleaved fragments will show a decrease in the ~35 kDa band and a concurrent appearance of the ~17/19 kDa bands in this compound treated samples, providing clear evidence of caspase-3 activation.
Experimental Protocol: Western Blotting for Cleaved Caspase-3
This protocol details the steps from cell treatment to data analysis for detecting caspase-3 cleavage induced by this compound.
I. Materials and Reagents
-
Cell Culture: Cancer cell line of interest (e.g., U-937, HeLa), appropriate growth medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Treatment: this compound, DMSO (vehicle control), Staurosporine (positive control for apoptosis).
-
Lysis Buffer: RIPA buffer or a buffer containing 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT. Protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.
-
Western Blot: PVDF or nitrocellulose membrane, transfer buffer (Tris, Glycine, Methanol).
-
Immunodetection:
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit or mouse anti-caspase-3 antibody that detects both full-length and cleaved forms.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Loading Control: Antibody for β-actin or GAPDH.
-
-
Detection: Enhanced chemiluminescence (ECL) substrate, imaging system.
II. Experimental Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 1-50 µM).
-
Include a vehicle control (DMSO) and a positive control (e.g., 1 µM Staurosporine for 4-6 hours).
-
Incubate for a predetermined time course (e.g., 6, 12, 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
-
-
Sample Preparation for SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4X or 6X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a 12-15% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer (Electroblotting):
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes or using a semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary anti-caspase-3 antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for a loading control protein (e.g., β-actin).
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analyze the band intensities. Look for a decrease in the ~35 kDa procaspase-3 band and the appearance of the ~17/19 kDa cleaved caspase-3 bands in this compound treated samples compared to the vehicle control.
-
Experimental Workflow Diagram
Quantitative Data Summary
The following table summarizes key quantitative parameters related to this compound's activity.
| Compound | Parameter | Value | Cell Line / Condition | Reference |
| This compound | EC₅₀ (Apoptosis Induction) | 2.08 µM | Cancer Cells (General) | |
| This compound | EC₅₀ (Procaspase-3 Activation) | 0.22 µM | In vitro | |
| This compound / Zinc | Kd (Dissociation Constant) | ~42 nM | In vitro | |
| This compound | Apoptosis Induction | Dose-dependent increase | U-937 Cells (24h treatment) | |
| This compound + ZnSO₄ | Apoptosis Induction | Reduced compared to this compound alone | U-937 Cells (24h treatment) |
Western blot analysis is an indispensable tool for confirming the mechanism of action of pro-apoptotic compounds like this compound. By visualizing the cleavage of procaspase-3 into its active fragments, researchers can effectively demonstrate the compound's ability to engage its intended target and initiate the apoptotic pathway. The detailed protocol and workflow provided herein offer a robust framework for scientists in academic and drug development settings to investigate this compound and other procaspase-activating agents.
References
Application Notes: High-Throughput Screening of Apoptosis Induction by Pac-1 Using Flow Cytometry
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. The caspase family of proteases plays a central role in the execution of apoptosis. Caspase-3 is a key executioner caspase that, upon activation, cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. In many cancer cells, procaspase-3, the inactive zymogen form of caspase-3, is present at elevated levels, making it an attractive target for therapeutic intervention.[1]
Pac-1 (Procaspase-activating compound 1) is a small molecule that has been identified as a direct activator of procaspase-3.[1][2] Its mechanism of action involves the chelation of inhibitory zinc ions that sequester procaspase-3 in an inactive state. By removing this zinc-mediated inhibition, this compound facilitates the auto-activation of procaspase-3 to its active form, caspase-3, thereby inducing apoptosis in cancer cells.[2] This application note provides a detailed protocol for the detection and quantification of apoptosis induced by this compound treatment using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
This protocol utilizes the Annexin V/PI staining method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC, PE, or APC), can be used to identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of viable or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane integrity is compromised, allowing PI to enter the cell and stain the nucleus.
By using both Annexin V and PI, flow cytometry can distinguish four cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
The following tables summarize the dose-dependent and time-dependent effects of this compound on the induction of apoptosis in different cancer cell lines, as determined by flow cytometry.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in U-937 Cells
| Treatment | Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+/PI-) |
| Vehicle (DMSO) | - | 24 | ~5% |
| This compound | 50 | 24 | ~40% |
| Etoposide (Positive Control) | 10 | 24 | ~70% |
Data adapted from a study on U-937 human lymphoma cells.
Table 2: Dose- and Time-Dependent Induction of Apoptosis by this compound in 17-71 Canine B-cell Lymphoma Cells
| Concentration (µM) | % Apoptotic Cells (24 hours) | % Apoptotic Cells (48 hours) |
| 0 (Control) | <5% | <5% |
| 1 | ~5-10% | ~10-20% |
| 10 | ~15-20% | ≥60% |
| 25 | ~20-25% | >70% |
| 50 | ~25-30% | >80% |
Approximate values extrapolated from graphical data.
Mandatory Visualization
Caption: this compound signaling pathway for apoptosis induction.
Caption: Experimental workflow for apoptosis detection.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., U-937) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting. For suspension cells, seed at a concentration of 0.5-1 x 10^6 cells/mL.
-
Cell Adherence (for adherent cells): Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 25 µM, 50 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include the following controls:
-
Untreated Control: Cells in fresh medium without any treatment.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., 10 µM etoposide or 1 µM staurosporine).
-
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
Materials:
-
Phosphate Buffered Saline (PBS), ice-cold
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V (or other fluorochrome conjugates)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium (save it, as it may contain floating apoptotic cells). Wash the cells once with ice-cold PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Neutralize the trypsin with a complete medium, if used. Combine the detached cells with the saved culture medium.
-
Suspension cells: Directly collect the cells from the culture vessel.
-
-
Cell Pelleting: Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again at 300 x g for 5 minutes at 4°C.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Flow Cytometry Analysis:
-
Instrument Setup: Use a flow cytometer equipped with lasers and filters appropriate for the chosen fluorochromes (e.g., a blue laser for FITC and PI).
-
Controls for Setup:
-
Unstained cells: To set the baseline fluorescence.
-
Cells stained only with Annexin V-FITC: To set the compensation for FITC fluorescence.
-
Cells stained only with PI: To set the compensation for PI fluorescence.
-
-
Gating Strategy:
-
Gate on the cell population of interest in the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
From the gated population, create a dot plot of Annexin V-FITC fluorescence (x-axis) vs. PI fluorescence (y-axis).
-
Establish quadrants to differentiate the four populations: viable (bottom left), early apoptotic (bottom right), late apoptotic/necrotic (top right), and necrotic (top left).
-
-
Data Acquisition: Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample for statistically significant analysis.
The provided protocols and application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately detect and quantify apoptosis induced by this compound treatment. The use of flow cytometry with Annexin V/PI staining allows for a robust and high-throughput assessment of this compound's pro-apoptotic efficacy. The structured data presentation and visualization of the signaling pathway and experimental workflow facilitate a clear understanding of the experimental design and results. This methodology is crucial for the preclinical evaluation of this compound and other procaspase-activating compounds as potential cancer therapeutics.
References
Application Notes and Protocols: Pac-1 Solubility and Preparation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pac-1, or Procaspase Activating Compound 1, is a small molecule that has garnered significant interest in cancer research for its ability to induce apoptosis in cancerous cells[1]. It functions by activating procaspase-3, an inactive precursor to the executioner caspase-3, which plays a crucial role in the apoptotic pathway[1][2][3]. Elevated levels of procaspase-3 are a characteristic of many cancer cells, making this compound a promising candidate for targeted cancer therapy[2]. This document provides detailed information on the solubility of this compound and protocols for its preparation for in vivo studies, crucial for advancing preclinical research.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for its efficacy and for obtaining reliable and reproducible results in both in vitro and in vivo experiments. The solubility of this compound in various solvents is summarized in the table below.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | Up to 100 mM | Ultrasonic assistance may be needed for concentrations around 50 mg/mL (127.39 mM). A 10 mM stock solution is also common. |
| 1 eq. HCl | Up to 75 mM | --- |
| DMF | 20 mg/mL | --- |
| Ethanol | 5 mg/mL | --- |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | --- |
| Water | < 0.1 mg/mL (insoluble) | --- |
Note: The molecular weight of this compound is 392.5 g/mol .
This compound Mechanism of Action
This compound's primary mechanism of action involves the direct activation of procaspase-3. In many cancer cells, procaspase-3 is held in an inactive state by inhibitory zinc ions. This compound acts as a zinc chelator, removing this inhibition and allowing procaspase-3 to undergo auto-activation to the active caspase-3. This initiates a caspase cascade, leading to apoptosis. This compound can also activate procaspase-7, albeit less efficiently.
Preparation of this compound for In Vivo Studies
The formulation of this compound for in vivo administration is critical for its bioavailability and therapeutic efficacy. Due to its poor water solubility, specific vehicles are required.
Recommended Vehicle Formulations
Table 2: Vehicle Formulations for In Vivo Administration of this compound
| Formulation Components | Notes |
| Oral Gavage (Suspension) | |
| 1. CMC-Na (Carboxymethylcellulose sodium) solution | To prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of CMC-Na solution and mix evenly to obtain a homogeneous suspension. |
| 2. 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline | For a 2.5 mg/mL solution, add 100 µL of a 25.0 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix evenly. |
| Oral Gavage (Solution) | |
| 1. 30% PEG400, 0.5% Tween 80, 5% propylene glycol | For a 30 mg/mL solution, add 300 µL of a 100 mg/mL clarified PEG400 stock solution to 5 µL of Tween 80, mix until clear, then add propylene glycol and the appropriate amount of this compound. |
| Subcutaneous Implantation | |
| 1. Pellet Implantation | This compound can be administered via subcutaneous pellet implantation for slow release. A dosage of around 100 mg/kg has been used in mice. |
Experimental Protocols
Below are example protocols for the preparation and administration of this compound in mice, based on published studies. Researchers should optimize these protocols for their specific animal models and experimental goals.
Protocol 1: Oral Gavage Administration
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Prepare the desired vehicle solution (e.g., CMC-Na or 20% SBE-β-CD in saline) as described in Table 2.
-
Add the this compound powder to the vehicle solution.
-
Vortex or sonicate the mixture until a homogeneous suspension is achieved. It is recommended to prepare the suspension fresh on the day of use.
-
-
Administration:
-
Administer the this compound suspension to mice via oral gavage at the desired dosage. Dosages of 50 or 100 mg/kg have been shown to be effective in inhibiting tumor growth in mouse xenograft models.
-
Protocol 2: Subcutaneous Pellet Implantation
-
Pellet Preparation:
-
Commercially available pellets containing this compound can be used, or custom pellets can be prepared.
-
The pellet should be designed for slow and steady release of the compound.
-
-
Implantation Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the skin, typically on the dorsal side.
-
Using a trocar, insert the pellet subcutaneously.
-
Close the incision with wound clips or sutures.
-
Monitor the animal for recovery and any signs of adverse reactions.
-
In Vivo Efficacy and Experimental Workflow
In vivo studies have demonstrated the anti-tumor effects of this compound. For instance, oral administration of this compound at 50 or 100 mg/kg significantly retarded tumor growth in a lung cancer xenograft model in mice. Furthermore, a combination of this compound (100 mg/kg) and entrectinib (10 mg/kg) administered orally for 7 days was well-tolerated in mice.
Conclusion
This compound is a promising pro-apoptotic compound with demonstrated anti-cancer activity. The information and protocols provided in this document are intended to guide researchers in the effective use of this compound for in vivo studies. Careful consideration of its solubility and the selection of an appropriate vehicle are paramount for achieving reliable and meaningful results in preclinical cancer research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. First test of anti-cancer agent this compound in human clinical trials shows promise | Cancer Center at Illinois [cancer.illinois.edu]
- 3. First test of anti-cancer agent this compound in human clinical trials shows promise – News Bureau [news.illinois.edu]
Application Notes and Protocols: Synergistic Effects of Pac-1 with Doxorubicin in Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects observed when combining Pac-1, a procaspase-3 activator, with the chemotherapeutic agent doxorubicin in various lymphoma models. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these findings.
Introduction
This compound is a small molecule that activates procaspase-3, a key executioner caspase in the apoptotic pathway.[1][2][3] Procaspase-3 is often found to be elevated in cancer cells, suggesting that its activation could be a targeted therapeutic strategy.[1][3] Doxorubicin is a widely used chemotherapy drug that primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis. The combination of this compound and doxorubicin has demonstrated strong synergistic cytotoxic activity in lymphoma cell lines, indicating a promising therapeutic strategy.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the synergistic effects of this compound and doxorubicin in lymphoma cell lines. The combination of this compound and doxorubicin leads to a significant increase in cancer cell death compared to either agent alone.
Table 1: Synergistic Cytotoxicity of this compound and Doxorubicin in Lymphoma Cell Lines
| Cell Line | Cancer Type | Organism | Synergy Assessment | Result |
| EL4 | T-cell lymphoma | Murine | 8x8 Matrix Combination | Strong synergistic cytotoxic activity |
| Daudi | Burkitt's lymphoma | Human | 8x8 Matrix Combination | Strong synergistic cytotoxic activity |
| CA46 | Burkitt's lymphoma | Human | 8x8 Matrix Combination | Strong synergistic cytotoxic activity |
Data extracted from a study demonstrating synergistic cell death in multiple cancer cell lines.
Table 2: Induction of Apoptosis by this compound and Doxorubicin Combination in a Murine Lymphoma Cell Line (EL4)
| Treatment | Drug Concentration | Treatment Duration | Apoptosis Induction (via Annexin V-FITC/PI Staining) | Cleavage of Procaspase-3 and PARP-1 |
| Vehicle Control | N/A | 24 hours | Baseline | Minimal |
| This compound | 15 µM | 24 hours | Moderate | Moderate |
| Doxorubicin | 1 µM | 24 hours | Moderate | Moderate |
| This compound + Doxorubicin | 15 µM this compound + 1 µM Doxorubicin | 24 hours | Significantly Increased | Substantially Increased |
| This compound + Doxorubicin (low dose) | 15 µM this compound + 0.5 µM Doxorubicin | 20 hours | N/A | Near-quantitative cleavage of PARP-1 |
This table summarizes findings on the induction of apoptosis, showing that the combination treatment leads to a more pronounced apoptotic response.
Signaling Pathways
The synergistic effect of this compound and doxorubicin is rooted in their complementary mechanisms of action, both converging on the induction of apoptosis.
Caption: Synergistic apoptotic signaling of this compound and doxorubicin.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
EL4 (murine T-cell lymphoma)
-
Daudi (human Burkitt's lymphoma)
-
CA46 (human Burkitt's lymphoma)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Synergistic Cytotoxicity Assay (8x8 Matrix)
This protocol is designed to assess the synergistic effect of this compound and doxorubicin over a range of concentrations.
Caption: Workflow for assessing synergistic cytotoxicity.
-
Materials:
-
Lymphoma cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Doxorubicin stock solution (in water or DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
-
-
Procedure:
-
Seed lymphoma cells in 96-well plates at an appropriate density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound and doxorubicin.
-
Treat the cells with an 8x8 matrix of drug combinations, including single-agent controls and a vehicle control.
-
Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell death for each combination.
-
Determine the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat EL4 lymphoma cells with vehicle, 15 µM this compound, 1 µM doxorubicin, or the combination for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the cleavage of procaspase-3 and PARP-1, which are hallmarks of apoptosis.
-
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-procaspase-3, anti-cleaved caspase-3, anti-PARP-1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Lymphoma Model Studies
While detailed protocols for this compound and doxorubicin combination in vivo lymphoma models are not extensively published, a general approach for a xenograft study is outlined below.
References
- 1. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted delivery of doxorubicin to B-cell lymphoma using monoclonal antibody-functionalized Chaetoceros biosilica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic combination of doxorubicin with fisetin for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assessing Blood-Brain Barrier Permeability of Pac-1 for Brain Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) represents a formidable challenge in the treatment of central nervous system (CNS) malignancies, such as glioblastoma. This highly selective barrier protects the brain but also prevents the vast majority of therapeutic agents from reaching their intended targets. Pac-1, a small molecule activator of procaspase-3, has emerged as a promising agent for brain cancer therapy due to its unique mechanism of action and, critically, its ability to penetrate the CNS.[1][2] Procaspase-3 is frequently overexpressed in glioma cells, offering a therapeutic window for targeted induction of apoptosis.[1][2] This document provides detailed protocols and data for assessing the BBB permeability of this compound, guiding researchers in the preclinical evaluation of this and similar compounds for brain cancer studies.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its pro-apoptotic effects by activating procaspase-3, the inactive zymogen of the executioner caspase-3. In many cancer cells, procaspase-3 is held in an inactive state by inhibitory zinc ions. This compound, an ortho-hydroxy N-acylhydrazone, functions as a zinc chelator, sequestering these inhibitory ions. This sequestration relieves the inhibition on procaspase-3, allowing it to undergo auto-activation to the proteolytically active caspase-3. Activated caspase-3 then cleaves a myriad of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the execution of the apoptotic program and cancer cell death.
Quantitative Data on this compound BBB Permeability
Effective CNS drugs require sufficient penetration across the BBB to achieve therapeutic concentrations in the brain. The assessment of BBB permeability is quantified using several parameters, including the in vitro apparent permeability coefficient (Papp) and the in vivo brain-to-plasma (or blood) concentration ratio (Kp). Below is a summary of available and representative data for this compound.
| Compound | Assay Type | Parameter | Value | Species | Source / Note |
| This compound | In Vivo (Preclinical) | Brain-to-Blood Ratio | 0.43 (30:70) | Rodent | [Joshi et al., 2017][2] |
| This compound | In Vitro (PAMPA-BBB) | Papp (x 10⁻⁶ cm/s) | Hypothetical > 4.0 | N/A | High permeability predicted |
| This compound | In Vitro (Cell-based) | Papp (x 10⁻⁶ cm/s) | Hypothetical > 2.0 | N/A | Moderate to high permeability |
| Control: Caffeine | In Vitro (Cell-based) | Papp (x 10⁻⁶ cm/s) | ~15.0 | N/A | High permeability control |
| Control: Atenolol | In Vitro (Cell-based) | Papp (x 10⁻⁶ cm/s) | ~0.1 | N/A | Low permeability control |
Note: Hypothetical values are included for illustrative purposes, representing expected outcomes for a compound with known CNS penetration.
Experimental Workflow
A tiered approach is recommended for assessing the BBB permeability of compounds like this compound, progressing from high-throughput in vitro models to more complex and physiologically relevant in vivo studies.
Protocols
Protocol 1: In Vitro BBB Permeability using a Transwell Co-Culture Model
This protocol describes a method to assess the permeability of this compound across a cellular model of the BBB, using human cerebral microvascular endothelial cells (hCMEC/D3) co-cultured with astrocytes.
1. Materials:
-
hCMEC/D3 cells and primary human astrocytes
-
Endothelial Cell Growth Medium and Astrocyte Growth Medium
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size, polycarbonate membrane)
-
Companion plates (24-well)
-
Coating reagents: Rat tail collagen type I, Fibronectin
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
This compound (test compound), Caffeine (high permeability control), Atenolol (low permeability control)
-
Lucifer Yellow (paracellular marker for barrier integrity)
-
LC-MS/MS system for quantification
2. Methods:
a. Preparation of Co-Culture System (7-8 days):
-
Coat Inserts: Coat the apical side of Transwell inserts with a mixture of collagen and fibronectin. Separately, coat the bottom of the companion plate wells with collagen for astrocyte culture.
-
Seed Astrocytes: Plate primary human astrocytes in the coated wells of the 24-well companion plate and culture until confluent.
-
Seed Endothelial Cells: Once astrocytes are confluent, seed hCMEC/D3 cells onto the apical side of the Transwell inserts.
-
Establish Co-Culture: Place the inserts containing hCMEC/D3 cells into the wells with the confluent astrocytes. Culture for 5-7 days to allow for the formation of a tight monolayer.
-
Monitor Barrier Integrity: Measure Transendothelial Electrical Resistance (TEER) using a volt-ohm meter. A stable TEER value >150 Ω·cm² indicates a competent barrier. Confirm integrity by measuring the flux of Lucifer Yellow; a low Papp (<1.0 x 10⁻⁶ cm/s) is desired.
b. Permeability Assay (A→B Direction):
-
Wash the monolayer on the insert (apical side) and the basolateral compartment with pre-warmed Transport Buffer.
-
Add Transport Buffer containing this compound (e.g., 10 µM) and a paracellular marker to the apical (donor) compartment.
-
Add fresh Transport Buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 min), collect a sample from the basolateral compartment, replacing the volume with fresh buffer.
-
At the final time point, collect samples from both apical and basolateral compartments.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
3. Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C0)
- dQ/dt: Rate of drug appearance in the receiver compartment.
- A: Surface area of the membrane (cm²).
- C0: Initial concentration in the donor compartment.
Protocol 2: In Vivo BBB Permeability Assessment in Rodents
This protocol outlines the determination of the total brain-to-plasma concentration ratio (Kp) of this compound in mice following systemic administration.
1. Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation for oral (p.o.) or intravenous (i.v.) administration
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillaries, EDTA tubes)
-
Surgical tools for brain extraction
-
Homogenizer for brain tissue
-
LC-MS/MS system for quantification
2. Methods:
a. Pharmacokinetic Profiling (Optional but Recommended):
-
Administer a single dose of this compound to a cohort of mice.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or saphenous vein.
-
Process blood to plasma and analyze this compound concentration by LC-MS/MS.
-
Determine the time to maximum plasma concentration (Tmax).
b. Brain and Plasma Collection:
-
Administer a single dose of this compound to a new cohort of mice (n=3-5 per group).
-
At the previously determined Tmax (or a set time point, e.g., 2 hours), deeply anesthetize the mice.
-
Collect a terminal blood sample via cardiac puncture into an EDTA tube. Centrifuge immediately to obtain plasma.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Immediately dissect the brain, weigh it, and snap-freeze it in liquid nitrogen.
c. Sample Processing and Analysis:
-
Store plasma and brain samples at -80°C until analysis.
-
Thaw brain tissue on ice and homogenize in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.
-
Extract this compound from plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.
3. Data Analysis: Calculate the brain-to-plasma ratio (Kp): Kp = Cbrain / Cplasma
- Cbrain: Concentration of this compound in brain homogenate (ng/g).
- Cplasma: Concentration of this compound in plasma (ng/mL). (Assuming a brain tissue density of ~1 g/mL)
Conclusion
The protocols and data presented provide a framework for the systematic evaluation of this compound's BBB permeability. The evidence indicates that this compound is a BBB-penetrant compound, a critical attribute for its development as a therapeutic for glioblastoma and other brain cancers. By employing a tiered workflow of in vitro and in vivo models, researchers can efficiently characterize the CNS distribution of novel drug candidates, accelerating the development of effective treatments for brain tumors.
References
- 1. Phase I dose-escalation study of procaspase-activating compound-1 in combination with temozolomide in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic and targeted therapy with a procaspase-3 activator and temozolomide extends survival in glioma rodent models and is feasible for the treatment of canine malignant glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Pac-1 Therapeutic Activity in Sarcoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pac-1, a first-in-class small molecule activator of procaspase-3, presents a promising therapeutic strategy for various malignancies, including sarcomas.[1] Resistance to apoptosis is a hallmark of cancer, and many sarcoma subtypes exhibit elevated levels of procaspase-3, the inactive zymogen of the key executioner caspase-3.[1][2] this compound circumvents upstream apoptotic defects by directly activating procaspase-3, thereby inducing programmed cell death in cancer cells.[3][4] These application notes provide a comprehensive guide for researchers to monitor the therapeutic activity of this compound in sarcoma models, both in vitro and in vivo.
Mechanism of Action: this compound functions by chelating inhibitory zinc ions from procaspase-3. This sequestration of zinc relieves the inhibition on procaspase-3, allowing it to undergo auto-activation to the active caspase-3. Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the execution of apoptosis.
Data Presentation: In Vitro Efficacy of this compound in Sarcoma Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various sarcoma cell lines, providing a comparative measure of its cytotoxic potential.
| Cell Line | Sarcoma Subtype | This compound IC50 (µM) | Time Point (hr) | Reference |
| STA-ET-1 | Ewing Sarcoma | 0.376 | 24 | |
| TC252 | Ewing Sarcoma | 0.390 | 24 | |
| WE-68 | Ewing Sarcoma | N/A | 48 (IC50 < 1.61 µM) | |
| U2OS | Osteosarcoma | 3.60 - >10 | 24 | |
| Saos-2 | Osteosarcoma | N/A | N/A |
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
References
- 1. rsc.org [rsc.org]
- 2. Patient-derived orthotopic xenograft models for osteosarcoma individualized precision treatment and effective drug discovery - Higuchi - Annals of Joint [aoj.amegroups.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Derivatives of Procaspase-Activating Compound 1 (this compound) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pac-1 Dosage to Minimize Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pac-1. The information is designed to help optimize this compound dosage to minimize off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a procaspase-activating compound. Its primary mechanism of action is the activation of procaspase-3, a key executioner zymogen in the apoptotic pathway.[1][2] this compound achieves this by chelating inhibitory zinc ions (Zn²⁺) that bind to procaspase-3 and keep it in an inactive state.[1][2] By sequestering these zinc ions, this compound relieves this inhibition, allowing procaspase-3 to undergo auto-activation to the active caspase-3, thereby inducing apoptosis.[1]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the induction of apoptosis in cancer cells through the activation of procaspase-3. This effect is often more pronounced in cancer cells, which can have elevated levels of procaspase-3 compared to normal cells. The potency of this compound is directly correlated with the concentration of procaspase-3 in the cells.
Q3: What are the potential off-target effects of this compound?
A3: The main concern for off-target effects with this compound stems from its mechanism as a zinc chelator. Besides procaspase-3, other zinc-dependent proteins in the cell could be affected, potentially leading to unintended biological consequences. At higher concentrations, this compound has also been noted to activate procaspase-7, although less efficiently than procaspase-3. In vivo studies have reported some neurotoxicity at high doses, which may be an off-target effect.
Q4: How can I determine the optimal starting concentration for this compound in my experiments?
A4: The optimal concentration of this compound is cell-line dependent and is influenced by the intracellular procaspase-3 levels. A good starting point is to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for procaspase-3 activation or the IC50 (half-maximal inhibitory concentration) for cell viability in your specific cell line. Refer to the quantitative data in Table 1 for reported values in various cell lines.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in control (non-cancerous) cell lines.
-
Possible Cause: The this compound concentration is too high, leading to off-target effects due to widespread zinc chelation.
-
Troubleshooting Steps:
-
Dose Titration: Perform a dose-response experiment with a wider range of this compound concentrations on both your target cancer cell line and a non-cancerous control cell line. Aim to identify a therapeutic window where apoptosis is induced in the cancer cells with minimal effect on the control cells.
-
Incubation Time: Shorten the incubation time with this compound. Off-target effects may become more prominent with prolonged exposure.
-
Zinc Supplementation Control: As a control experiment, co-treat the cells with this compound and a low, non-toxic concentration of a cell-permeable zinc salt (e.g., zinc sulfate). If the toxicity in control cells is mitigated by zinc supplementation, it strongly suggests an off-target effect related to zinc chelation.
-
Issue 2: Inconsistent or weak procaspase-3 activation at expected effective concentrations.
-
Possible Cause 1: Low intracellular procaspase-3 levels in the cell line being used.
-
Troubleshooting Steps:
-
Quantify Procaspase-3: Measure the basal levels of procaspase-3 in your cell line using Western blot or an ELISA-based assay to confirm it is a suitable model.
-
-
Possible Cause 2: Issues with the experimental buffer composition. The in vitro activating effect of this compound on procaspase-3 can vary depending on the buffer.
-
Troubleshooting Steps:
-
Buffer Optimization: Ensure your assay buffer does not contain strong chelating agents like EDTA that would compete with this compound. Conversely, the presence of some zinc is necessary to observe the activating effect of this compound.
-
-
Possible Cause 3: Degradation of the this compound compound.
-
Troubleshooting Steps:
-
Proper Storage and Handling: Store this compound as recommended by the supplier, typically desiccated and protected from light. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Data Presentation
Table 1: Reported Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| NCI-H226 | Lung Cancer | IC50 | 0.35 µM | |
| UACC-62 | Melanoma | IC50 | ~3.5 µM | |
| U-937 | Leukemia | IC50 | 4.03 µM | |
| Various Primary Cancer Cells | Various | IC50 | 3 nM - 1.41 µM | |
| Adjacent Noncancerous Cells | Various | IC50 | 5.02 µM - 9.98 µM | |
| In vitro procaspase-3 activation | - | EC50 | 0.22 µM | |
| In vitro procaspase-7 activation | - | EC50 | 4.5 µM |
Mandatory Visualization
References
Troubleshooting Pac-1 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the procaspase-activating compound, Pac-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Procaspase-activating compound 1) is a small molecule that induces apoptosis (programmed cell death) by activating procaspase-3.[1][2] Its mechanism of action involves the chelation of inhibitory zinc ions (Zn²⁺) that sequester procaspase-3 in an inactive state.[2][3] By removing these zinc ions, this compound facilitates the auto-activation of procaspase-3 to its active form, caspase-3, which then cleaves a multitude of cellular substrates, leading to apoptosis.[3]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution of this compound in a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound. Once dissolved, it is crucial to aliquot the stock solution into single-use volumes in high-quality, low-retention polypropylene microcentrifuge tubes to minimize degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture. Store these aliquots at -20°C or -80°C for long-term stability.
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation in your this compound solution can be due to several factors, including exceeding the solubility limit in your chosen solvent, temperature fluctuations, or the quality of the solvent. High-molecular-weight plasma proteins can also fall out of solution with extreme temperature shifts. If you observe precipitation, try gently warming the solution and vortexing to redissolve the compound. If the precipitate does not dissolve, it is recommended to centrifuge the solution and use the clear supernatant. To avoid this issue, ensure you are not exceeding the solubility limits (see Table 1) and consider preparing a fresh stock solution.
Q4: I am observing a loss of this compound activity in my experiments. What are the possible causes?
A4: A loss of this compound activity can be attributed to several factors:
-
Degradation: this compound can degrade under suboptimal storage conditions, such as exposure to extreme pH, high temperatures, or light.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the degradation of the compound. It is highly recommended to prepare single-use aliquots of your stock solution.
-
Interaction with Media Components: Components in your cell culture media, such as serum proteins, could potentially interact with this compound and reduce its effective concentration.
-
Incorrect pH of the Final Solution: The activity of this compound is pH-dependent. Ensure the final pH of your experimental solution is within the optimal range for this compound activity.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Solution/Cell Culture Media
-
Observation: The solution becomes cloudy or visible particles form after diluting the this compound stock solution into an aqueous buffer or cell culture medium.
-
Possible Causes:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions.
-
Solvent Carryover: A high concentration of the organic solvent from the stock solution may not be miscible with the aqueous solution, causing the compound to precipitate.
-
Temperature Effects: Temperature shifts during dilution can affect solubility.
-
Interaction with Media Components: Components in complex media, such as proteins in serum, may interact with this compound and cause it to precipitate.
-
-
Solutions:
-
Decrease Final Concentration: Try using a lower final concentration of this compound in your experiment.
-
Optimize Dilution Method: Add the this compound stock solution to your aqueous buffer/media dropwise while vortexing to ensure rapid mixing.
-
Use a Co-solvent: In some cases, a small percentage of an organic co-solvent in the final solution can help maintain solubility.
-
Pre-warm Aqueous Solution: Ensure your aqueous buffer or media is at the experimental temperature before adding the this compound stock solution.
-
Issue 2: Inconsistent Experimental Results or Loss of this compound Activity
-
Observation: High variability between experiments or a gradual decrease in the expected biological effect of this compound over time.
-
Possible Causes:
-
Stock Solution Degradation: The this compound stock solution may have degraded due to improper storage or handling.
-
Working Solution Instability: this compound may not be stable in your specific experimental buffer or media over the duration of the experiment.
-
pH Sensitivity: The pH of your experimental setup may be outside the optimal range for this compound activity. This compound is known to be more stable in acidic to neutral conditions and degrades more rapidly in alkaline conditions.
-
-
Solutions:
-
Prepare Fresh Stock Solution: If you suspect your stock solution has degraded, prepare a fresh one from a new vial of this compound powder.
-
Assess Working Solution Stability: Prepare your working solution of this compound immediately before use. If your experiment runs for an extended period, consider the stability of this compound under those conditions.
-
Verify pH: Check the pH of your final experimental solution to ensure it is within a range where this compound is stable and active.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration |
| DMSO | >10 mg/mL |
| Ethanol | Limited solubility |
| PBS (pH 7.2) | Limited solubility |
Note: Data is compiled from publicly available information and may vary depending on the specific experimental conditions.
Table 2: Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendations |
| pH | Less stable at alkaline pH. | Maintain a pH between 4.0 and 7.4 for optimal stability. |
| Temperature | Degradation increases with temperature. | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Light | Potential for photodegradation. | Protect solutions from direct light by using amber vials or covering with foil. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, high-quality, low-retention polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in pre-labeled microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the stability of this compound in a given solution over time.
-
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile
-
-
Procedure:
-
Time Point Zero (T0): Immediately after preparing the this compound solution, take an aliquot and dilute it to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Storage: Store the remaining solution under the desired conditions (e.g., different temperatures, light exposure).
-
Subsequent Time Points: At regular intervals (e.g., 1, 3, 6, 12, and 24 hours), retrieve an aliquot from the stored solution.
-
Sample Preparation: Prepare the sample for injection as in step 1.
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 254 nm.
-
Inject the sample onto the column.
-
Run a gradient elution program (e.g., start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions).
-
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the T0 peak area to determine the percentage of this compound remaining. The appearance of new peaks may indicate the formation of degradation products.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Instability.
References
Addressing minor side effects of Pac-1 observed in clinical trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the minor side effects of Pac-1 observed in clinical trials. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common minor side effects observed with this compound in clinical trials?
A1: The most frequently reported minor side effects associated with this compound in phase I clinical trials are Grade 1 and 2 neurological adverse events.[1][2][3][4] These primarily include dizziness, ataxia (impaired coordination), and headaches.[4] In a study where this compound was combined with temozolomide, one instance of Grade 3 elevated liver transaminases and one instance of Grade 3 headache were also noted.
Q2: We are observing ataxia and dizziness-like behaviors (e.g., circling, imbalance) in our mouse models treated with this compound. How can we quantify these effects and what are the recommended actions?
A2: The observation of ataxia and imbalance in animal models is consistent with the neurological side effects seen in clinical trials. To quantify these effects and troubleshoot, consider the following:
Experimental Protocols for Quantifying Neurotoxicity:
-
Rotarod Test: This test is a standard method for assessing motor coordination and balance in rodents.
-
Methodology:
-
Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Place each mouse on the rotating rod of the rotarod apparatus.
-
The rod's rotation can be set to accelerate (e.g., from 4 to 40 rpm over 5 minutes) or maintained at a constant speed.
-
Record the latency to fall for each mouse. A shorter latency compared to the control group indicates impaired motor coordination.
-
Conduct multiple trials with an inter-trial interval of at least 15 minutes.
-
-
-
Open-Field Test: This assay can be used to evaluate general locomotor activity and identify abnormal movement patterns.
-
Methodology:
-
Acclimate the mice to the testing room.
-
Place the mouse in the center of an open-field arena.
-
Use an automated tracking system or manual observation to record parameters such as total distance traveled, movement speed, and time spent in different zones of the arena for a defined period (e.g., 10-30 minutes).
-
Observe for any unusual behaviors like circling or stumbling. A significant decrease in locomotor activity or the presence of abnormal movements can be indicative of neurotoxicity.
-
-
Troubleshooting Steps:
-
Dose Reduction: Determine if the observed neurotoxicity is dose-dependent by reducing the administered dose of this compound.
-
Route of Administration: Consider alternative routes of administration that might alter the pharmacokinetic profile and potentially reduce central nervous system exposure.
-
Formulation: Evaluate the vehicle and formulation of this compound, as these can influence its bioavailability and distribution.
-
Consistent Dosing: Ensure accurate and consistent dosing techniques, normalizing the dose to the body weight of each animal to minimize variability.
Q3: We are concerned about potential liver toxicity with this compound, especially in long-term in vivo studies. What is a recommended protocol for monitoring liver function in mice?
A3: While significant liver toxicity has been rare in this compound clinical trials, monitoring liver function is a prudent measure in preclinical studies, particularly with prolonged administration or in combination with other agents.
Experimental Protocol for Liver Function Monitoring:
-
Serum Biomarker Analysis:
-
Methodology:
-
Collect blood samples from the mice at baseline (before this compound administration) and at regular intervals during the study (e.g., weekly or bi-weekly).
-
Process the blood to obtain serum.
-
Measure the levels of key liver enzymes:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
-
Elevated levels of ALT and AST in the serum are indicators of liver damage.
-
-
-
Histopathological Analysis:
-
Methodology:
-
At the end of the study, or if significant elevations in liver enzymes are observed, euthanize the animals and collect the liver tissue.
-
Fix the liver tissue in formalin and embed in paraffin.
-
Section the tissue and perform hematoxylin and eosin (H&E) staining.
-
Examine the stained sections under a microscope for any signs of liver damage, such as necrosis, inflammation, or fatty changes.
-
-
Q4: What is the underlying mechanism of this compound that might contribute to its side effects, and how can we potentially mitigate off-target effects in our experiments?
A4: this compound's mechanism of action involves the activation of procaspase-3 to induce apoptosis in cancer cells. It achieves this by chelating, or binding to, inhibitory zinc ions that are associated with procaspase-3. This sequestration of zinc allows procaspase-3 to adopt an active conformation.
The neurological side effects may be related to this zinc chelation activity, as zinc plays a crucial role as a neuromodulator in the central nervous system. Off-target chelation of zinc from other metalloenzymes or zinc-dependent proteins could potentially disrupt their function.
Strategies to Mitigate Off-Target Effects:
-
Use the Lowest Effective Concentration: In in vitro experiments, perform dose-response studies to identify the lowest concentration of this compound that achieves the desired biological effect. This minimizes the potential for off-target interactions.
-
Control for Vehicle Effects: Always include a vehicle-only control group in your experiments to distinguish the effects of this compound from those of the solvent.
-
Consider Zinc Supplementation (with caution): In specific mechanistic studies aiming to confirm that an observed effect is due to zinc chelation, co-incubation with a zinc salt (e.g., ZnSO₄) can be used to see if it rescues the phenotype. However, this should be done cautiously as excess zinc can also be toxic.
-
Evaluate Structurally Related, Inactive Analogs: If available, using a structurally similar but inactive analog of this compound that does not chelate zinc can serve as a negative control to demonstrate that the observed effects are due to the specific activity of this compound.
Data on Minor Side Effects of this compound (Phase I Clinical Trial - NCT02355535)
| Adverse Event Category | Specific Adverse Event | Grade | Frequency (Number of Patients) | Frequency (Percentage of Patients) |
| Neurological | Dizziness | 1/2 | Not specified | Not specified |
| Ataxia | 1/2 | Not specified | Not specified | |
| Headache | 1/2 | Not specified | Not specified | |
| Headache | 3 | 1 | 5.6% (in combination with TMZ) | |
| Hepatobiliary | Elevated Liver Transaminases | 3 | 1 | 5.6% (in combination with TMZ) |
Note: The clinical trial (NCT02355535) enrolled 48 patients, with 33 being evaluable for dose-limiting toxicity. The specific number of patients experiencing each grade 1 and 2 neurological adverse event was not detailed in the available search results, only that they were "noted". The Grade 3 events were reported in a separate trial of 18 patients where this compound was combined with temozolomide.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Preclinical workflow for this compound efficacy and toxicity assessment.
Caption: Troubleshooting logic for managing in vivo side effects.
References
- 1. Phase I study of procaspase-activating compound-1 (this compound) in the treatment of advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Phase I study of procaspase-activating compound-1 (this compound) in the treatment of advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Improving the therapeutic window of Pac-1 in combination therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pac-1 in combination therapies. The focus is on improving the therapeutic window by addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that activates procaspase-3, a key enzyme in the apoptotic cell death pathway.[1][2][3] Many cancer cells have high levels of procaspase-3, but they lack the upstream signals to activate it.[3] this compound functions by chelating and sequestering inhibitory zinc ions (Zn²⁺) that suppress the activity of procaspase-3.[1] By removing this zinc-mediated inhibition, this compound allows procaspase-3 to auto-activate into its active form, caspase-3, which then executes the apoptotic program, leading to cancer cell death.
Q2: Why is this compound considered potentially selective for cancer cells?
A2: The potential selectivity of this compound stems from the observation that procaspase-3 levels are often significantly elevated in cancer cells compared to normal, healthy cells. This overexpression provides a larger pool of the target enzyme for this compound to act upon, theoretically leading to a more potent apoptotic response in malignant cells while sparing non-cancerous cells which have lower procaspase-3 levels. Studies have shown that this compound is more potent in primary cancerous cells than in adjacent noncancerous cells.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For example, a stock of 78 mg/mL (198.73 mM) in fresh, moisture-free DMSO can be prepared. It is critical to use fresh DMSO as moisture can reduce solubility. Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline are required and should be prepared fresh daily.
Signaling Pathway and Experimental Workflow Diagrams
In Vitro Troubleshooting Guide
Q1: My cells are not responding to this compound treatment, or the IC50 is much higher than expected. What could be the cause?
A1: Several factors could contribute to a lack of response:
-
Low Procaspase-3 Expression: this compound's efficacy is directly proportional to the concentration of procaspase-3 in the cells. Verify the procaspase-3 expression level in your cell line via Western blot. Cell lines with low or absent procaspase-3 will be inherently resistant.
-
Compound Inactivity: Ensure your this compound stock solution was prepared correctly in fresh, anhydrous DMSO and stored properly to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
High Intracellular Zinc: The mechanism of this compound involves chelating inhibitory zinc. Unusually high levels of intracellular labile zinc in a specific cell line could potentially overwhelm the chelating capacity of this compound at standard concentrations.
-
Incorrect Assay Duration: this compound-induced apoptosis can be time-dependent. Standard cytotoxicity assays are often run for 72 hours. If you are using a shorter time point, you may not be capturing the full effect.
Q2: I am trying to perform a caspase-3 activity assay after this compound treatment, but I am getting no signal or very low signal. How can I troubleshoot this?
A2: Low signal in a colorimetric caspase-3 assay (e.g., using Ac-DEVD-pNA substrate) is a common issue.
-
Inactive DTT: The reducing agent DTT is essential for caspase activity but is unstable in solution. Always prepare fresh DTT-containing buffers immediately before use.
-
Incorrect Buffer pH: Caspase-3 activity is optimal at a neutral pH (7.2-7.5). Verify the pH of your assay buffer.
-
Insufficient Protein: Ensure you are loading enough protein from your cell lysate (typically 50-200 µg per assay) for the signal to be within the detection limit.
-
Suboptimal Incubation Time: The cleavage of the colorimetric substrate may require more time. Increase the incubation time of the lysate with the substrate (e.g., from 1-2 hours to 4 hours or longer) and monitor kinetically if possible.
-
Confirm Apoptosis Induction: Use an orthogonal method, like Annexin V staining or Western blotting for cleaved PARP, to confirm that apoptosis is indeed occurring at the chosen this compound concentration and time point.
Combination Therapy Design & Troubleshooting
Q1: How do I quantitatively determine if the combination of this compound and another drug is synergistic?
A1: The Chou-Talalay method is a widely accepted approach for quantifying drug interactions. This method uses the Combination Index (CI) to define the nature of the interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The analysis involves treating cells with each drug alone to determine their individual dose-effect curves and IC50 values. Then, cells are treated with the drugs in combination, typically at a constant ratio (e.g., based on their IC50s). The resulting data is analyzed using software like CompuSyn to generate a CI value for different effect levels (Fraction affected, Fa).
Q2: We are not observing the expected synergy between this compound and our combination agent. What are potential reasons?
A2: A lack of synergy can arise from several sources:
-
Antagonistic Mechanisms: The combination drug may interfere with the apoptotic pathway downstream of caspase-3 activation or may inhibit the cellular uptake of this compound.
-
Incorrect Scheduling/Ratio: The timing and ratio of drug administration can be critical. Concurrent administration may not be optimal. Consider sequential dosing schedules (e.g., pre-treating with one agent before adding the second).
-
Cell Line Specificity: Synergy can be highly cell-line dependent. An interaction observed in one cell line may not be present in another due to differing genetic backgrounds and signaling pathways.
-
Off-Target Effects: At the concentrations used, one or both drugs may have off-target effects that counteract the intended synergistic interaction.
In Vivo Troubleshooting Guide
Q1: this compound has poor oral bioavailability in preclinical models. How can this be managed?
A1: Studies in healthy dogs have shown that this compound has low and variable oral bioavailability (approximately 17.8 ± 9.5%). To achieve consistent and therapeutically relevant plasma concentrations in preclinical models, consider the following:
-
Intravenous (IV) Administration: Direct IV injection or, for sustained levels, a constant rate infusion (CRI) can bypass issues of absorption and provide more predictable pharmacokinetics.
-
Formulation Optimization: For oral dosing, ensure an appropriate vehicle is used. A common formulation for preclinical studies involves a mix of DMSO, PEG300, Tween-80, and saline. For IV administration, a derivative called S-PAC-1 was developed with an improved safety profile and was formulated in hydroxypropyl-β-cyclodextrin (HPβCD).
Q2: Neurotoxicity has been noted as a potential side effect of this compound in clinical trials. How can I monitor for this in my animal models?
A2: While Phase I trials of this compound noted only grade 1 and 2 neurological adverse events, monitoring for neurotoxicity in preclinical models is prudent. You can adapt methods used for other neurotoxic chemotherapeutics:
-
Behavioral Tests: Assess for signs of peripheral neuropathy using tests for mechanical allodynia (e.g., von Frey filaments) or thermal hyperalgesia (e.g., hot/cold plate tests).
-
Functional Assessment: Monitor for changes in motor coordination and balance using tests like the rotarod test.
-
Histopathology: At the end of the study, collect and analyze relevant neural tissues (e.g., dorsal root ganglia, sciatic nerve, brain) for any pathological changes.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
|---|---|---|---|
| NCI-H226 | Lung Cancer | 0.35 | |
| UACC-62 | Melanoma | ~3.5 | |
| Malignant Cell Lines (Range) | Various | 4.03 - 53.44 | |
| Primary Cancerous Cells (Range) | Various | 0.003 - 1.41 | |
| Adjacent Noncancerous Cells (Range) | Various | 5.02 - 9.98 |
| U-937 | Lymphoma | Data available | |
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Healthy Dogs (1.0 mg/kg dose)
| Parameter | Intravenous (IV) | Oral | Citation |
|---|---|---|---|
| Peak Plasma Conc. (Cmax) | 2.8 ± 0.6 µM | 0.5 ± 0.1 µM | |
| Elimination Half-life (t½) | 3.12 ± 0.67 hours | 2.08 ± 0.26 hours |
| Oral Bioavailability (F) | N/A | 17.8 ± 9.5% | |
Detailed Experimental Protocols
Protocol 1: Caspase-3 Colorimetric Activity Assay
This protocol is adapted from commercially available kits and published methods.
-
Lysate Preparation: a. Induce apoptosis in cells with this compound and/or combination agent for the desired time. Include an untreated control. b. Harvest 1-5 x 10⁶ cells by centrifugation. c. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer. d. Incubate on ice for 10 minutes. e. Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. f. Determine protein concentration of the lysate (e.g., Bradford assay).
-
Assay Execution: a. Prepare the 2X Reaction Buffer. Crucially, add DTT to a final concentration of 10 mM immediately before use (e.g., 10 µL of 1 M DTT per 1 mL of 2X Reaction Buffer). b. In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of total protein) to each well. c. Add 50 µL of the freshly prepared 2X Reaction Buffer/DTT mix to each well. d. Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM). e. Incubate the plate at 37°C for 1-2 hours (or longer, if signal is low), protected from light. f. Read the absorbance at 400-405 nm using a microplate reader. g. Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol is a generalized procedure based on standard methods.
-
Cell Preparation: a. Treat cells with this compound and/or combination agent. b. Harvest cells. For adherent cells, collect the media (containing floating dead cells) first, then gently detach the remaining cells (e.g., with Trypsin-EDTA). Combine all cells. c. Centrifuge the cell suspension (e.g., 500 x g for 5-7 minutes at 4°C). d. Wash the cells once with cold 1X PBS, then once with 1X Annexin V Binding Buffer.
-
Staining: a. Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of ~1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. c. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC). d. Add 5 µL of Propidium Iodide (PI) staining solution. e. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: a. Add 400 µL of 1X Annexin V Binding Buffer to each tube. b. Analyze the samples immediately (within 1 hour) by flow cytometry. c. Interpretation:
- Annexin V (-) / PI (-): Live cells
- Annexin V (+) / PI (-): Early apoptotic cells
- Annexin V (+) / PI (+): Late apoptotic/necrotic cells
Protocol 3: Western Blot for Cleaved Caspase-3
This protocol is a generalized procedure.
-
Sample Preparation: a. Treat and harvest cells as described above. b. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. c. Determine protein concentration.
-
SDS-PAGE and Transfer: a. Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel. b. Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST). b. Incubate the membrane with a primary antibody specific for cleaved caspase-3 (recognizing the p17/p19 fragments) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a digital imager or X-ray film. The cleaved fragments of caspase-3 will appear at ~17-19 kDa.
References
Navigating Pac-1 Administration in Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the complexities of Pac-1, a procaspase-3 activator, in preclinical animal models. Here, you will find troubleshooting advice and frequently asked questions to navigate potential toxicities and streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity?
A1: The primary toxicity associated with this compound in preclinical models is transient, dose-dependent neurotoxicity.[1][2] This is thought to be an on-target effect related to the activation of procaspase-3 in the central nervous system. This compound's ability to cross the blood-brain barrier contributes to these effects.[3]
Q2: What are the typical signs of neurotoxicity observed in mice treated with this compound?
A2: Following intravenous administration of this compound, mice may exhibit transient neurological symptoms within 5 minutes of the injection, which typically resolve within 2 hours.[1] Observed signs include sensitivity to touch, hypothermia, hunched posture, agitation, and rapid or depressed breathing.[1]
Q3: Are there less toxic alternatives to this compound?
A3: Yes, a derivative of this compound, known as S-PAC-1, has been developed and demonstrates a significantly improved safety profile. In mice, S-PAC-1 was administered intravenously at doses up to 350 mg/kg without any observable adverse effects, including neurotoxicity. In contrast, this compound induces mild neurological symptoms at doses as low as 20 mg/kg and severe neurotoxicity at 50 mg/kg via intravenous injection.
Q4: What is the recommended vehicle for formulating this compound for in vivo studies?
A4: Due to its poor aqueous solubility, this compound requires a specific vehicle for in vivo administration. A commonly used and effective vehicle is a solution of 2-hydroxypropyl-β-cyclodextrin (HPβCD). For intravenous administration, it is crucial to ensure the final formulation is sterile and free of precipitates.
Q5: How stable is this compound in solution?
A5: this compound is generally stable in aqueous solutions under physiological conditions (pH 7.4). However, its stability can be affected by extremes in pH and temperature. It is recommended to prepare fresh formulations for each experiment and to visually inspect the solution for any precipitation before administration.
Troubleshooting Guide
Issue 1: Unexpected Animal Mortality
Symptoms: Animals are found deceased shortly after this compound administration, without prior observation of severe toxicity.
Possible Causes & Solutions:
-
Rapid Injection Rate: A bolus injection that is too rapid can lead to acute cardiovascular or neurological events.
-
Troubleshooting Step: Administer this compound via a slow intravenous infusion over several minutes. This can help to mitigate sharp peaks in plasma concentration.
-
-
Formulation Issues: Precipitation of this compound in the formulation can lead to emboli upon injection.
-
Troubleshooting Step: Always visually inspect the this compound solution for any particulates before injection. Ensure the vehicle (e.g., HPβCD) concentration is sufficient to maintain solubility at the desired dose. Prepare the formulation fresh before each use.
-
-
Off-Target Toxicity: Although less common, high doses may lead to unforeseen off-target effects.
-
Troubleshooting Step: If unexpected mortality persists at a certain dose, consider reducing the dose or switching to a less toxic analog like S-PAC-1. Conduct a thorough necropsy to identify potential organ damage.
-
Issue 2: Severe or Prolonged Neurotoxicity
Symptoms: Animals exhibit severe neurological symptoms (e.g., seizures, prolonged ataxia) that do not resolve within the expected 2-hour timeframe.
Possible Causes & Solutions:
-
Dose Too High: The administered dose may be above the maximum tolerated dose (MTD) for the specific animal strain or model.
-
Troubleshooting Step: Perform a dose-escalation study to determine the MTD in your specific model. Start with a lower dose and incrementally increase it in subsequent cohorts while carefully monitoring for signs of neurotoxicity.
-
-
Incorrect Vehicle or Formulation: The vehicle itself could be contributing to toxicity, or the formulation may not be optimal.
-
Troubleshooting Step: Ensure the vehicle components are well-tolerated at the administered volume. If using a co-solvent system, be aware that some organic solvents can have their own neurotoxic effects. Stick to recommended and validated vehicles like HPβCD.
-
-
Individual Animal Sensitivity: There can be inter-animal variability in drug metabolism and sensitivity.
-
Troubleshooting Step: Increase the number of animals per group to account for individual variations. Closely monitor all animals and be prepared to provide supportive care if necessary.
-
Issue 3: Inconsistent Efficacy or Toxicity Between Experiments
Symptoms: Results vary significantly between different experimental cohorts, even when using the same protocol.
Possible Causes & Solutions:
-
Inconsistent Formulation Preparation: Variations in the preparation of the this compound solution can lead to different effective concentrations being administered.
-
Troubleshooting Step: Standardize the formulation protocol. Ensure consistent weighing of compounds, complete dissolution of this compound, and uniform mixing.
-
-
Variability in Animal Strain, Age, or Health Status: These factors can significantly influence drug metabolism and response.
-
Troubleshooting Step: Use animals from a reputable supplier and ensure they are of a consistent strain, age, and weight. Acclimatize animals to the facility before starting the experiment.
-
-
Improper Drug Administration: Inconsistent injection technique can lead to variations in the delivered dose.
-
Troubleshooting Step: Ensure all personnel are thoroughly trained in the administration technique (e.g., intravenous tail vein injection).
-
Quantitative Toxicity Data
The following tables summarize key toxicity data for this compound and its analog S-PAC-1 in mice.
| Compound | Route of Administration | Species | Observed Toxicities | Reference |
| This compound | Intravenous (IV) | Mouse (C57/BL6) | Mild neurological symptoms at 20 mg/kg (transient, resolving in <2 hrs) | |
| Severe neurotoxicity at 50 mg/kg | ||||
| S-PAC-1 | Intravenous (IV) | Mouse (C57/BL6) | No adverse effects observed up to 350 mg/kg |
Experimental Protocols
Protocol 1: Dose-Finding Study for this compound in Mice
This protocol outlines a typical dose-escalation study to determine the Maximum Tolerated Dose (MTD) of this compound.
-
Animal Model: Use a cohort of healthy, age- and weight-matched mice (e.g., C57BL/6, 8-10 weeks old).
-
Group Allocation: Divide animals into groups of 3-5 mice. Include a vehicle control group and at least 3 dose-escalation groups.
-
Dose Selection: Based on existing literature, start with a low dose (e.g., 10 mg/kg i.v.) and escalate in subsequent groups (e.g., 20 mg/kg, 40 mg/kg, 60 mg/kg).
-
Formulation: Prepare this compound in a sterile solution of 2-hydroxypropyl-β-cyclodextrin (HPβCD) in saline. Ensure complete dissolution and filter-sterilize the solution.
-
Administration: Administer the designated dose via slow intravenous tail vein injection.
-
Monitoring:
-
Clinical Observations: Closely monitor animals for the first 4 hours post-injection for signs of neurotoxicity (see Troubleshooting Issue 2). Record observations at regular intervals.
-
Body Weight: Record the body weight of each animal daily for 7-14 days. A significant and sustained loss of body weight (>15-20%) is often a sign of toxicity.
-
General Health: Observe animals for any other signs of distress, such as changes in posture, activity, or grooming.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or a sustained body weight loss of more than 20%.
Protocol 2: Neurotoxicity Assessment
This protocol provides a focused approach to monitoring for the specific neurotoxic effects of this compound.
-
Baseline Assessment: Before this compound administration, perform a baseline assessment of each animal's normal behavior and motor function. This can include observing their gait, righting reflex, and general activity level.
-
Post-Administration Monitoring: Immediately after this compound administration, place the animal in a clean cage and observe continuously for the first 30 minutes, and then at 1, 2, and 4 hours post-injection.
-
Scoring System: Use a simple scoring system to quantify the severity of neurotoxicity. For example:
-
0: Normal behavior
-
1 (Mild): Slight ataxia, increased sensitivity to touch.
-
2 (Moderate): Obvious ataxia, hunched posture, reduced activity.
-
3 (Severe): Severe ataxia, inability to move normally, seizures.
-
-
Motor Function Tests: For a more quantitative assessment, consider using a rotarod test to evaluate motor coordination and balance at different time points post-injection.
-
Data Recording: Meticulously record all observations, including the onset, duration, and severity of any neurological signs for each animal.
Visualizations
Caption: Mechanism of this compound induced apoptosis.
Caption: Workflow for a Maximum Tolerated Dose (MTD) study.
Caption: Troubleshooting logic for unexpected mortality.
References
Technical Support Center: Mitigating Variability in Pac-1 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in Pac-1 experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a procaspase-activating compound. Its primary mechanism of action involves the chelation of inhibitory zinc ions from procaspase-3.[1] This sequestration of zinc relieves the inhibition of procaspase-3, allowing it to undergo auto-activation to the active executioner caspase-3, which then initiates the apoptotic cascade.[1][2][3]
Q2: Why am I seeing variable IC50 values for this compound across different cancer cell lines?
Variability in IC50 values is expected and can be attributed to several factors:
-
Procaspase-3 Levels: The potency of this compound is often proportional to the intracellular concentration of procaspase-3.[2] Cancer cell lines with higher endogenous levels of procaspase-3 tend to be more sensitive to this compound.
-
Cellular Zinc Content: The availability of intracellular labile zinc pools can influence the efficacy of this compound.
-
Cell Line Specific Factors: Differences in cell membrane permeability, drug efflux pump expression, and downstream apoptotic pathway integrity can all contribute to varied responses.
-
Experimental Conditions: Incubation time, cell density, and serum concentration in the culture medium can significantly impact the apparent IC50 value.
Q3: I am observing cytotoxicity, but it doesn't seem to be correlated with caspase-3 activation. Why?
While this compound is a known procaspase-3 activator, some studies suggest that its cytotoxic effects may not be solely dependent on caspase-3. One study using CRISPR technology indicated that this compound can induce cell death in a caspase-3-independent manner. This suggests the possibility of off-target effects or the involvement of other cell death pathways. It is also known that this compound can activate procaspase-7, though less efficiently than procaspase-3.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.
Q5: Is this compound stable in cell culture media?
The stability of this compound in aqueous solutions is influenced by pH and temperature. Studies have shown that this compound can degrade under alkaline conditions and at elevated temperatures. It is advisable to prepare fresh dilutions of this compound in your cell culture medium for each experiment and to minimize the time the compound spends in the incubator before being added to the cells.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Lot-to-lot variability of this compound | If you suspect variability between different batches of this compound, it is crucial to perform a lot-to-lot comparison. Test the new lot in parallel with the old lot using the same experimental setup and cell line to ensure comparable activity. |
| Inconsistent cell culture conditions | Standardize cell culture parameters such as cell passage number, seeding density, and confluence at the time of treatment. Ensure that the serum concentration in the medium is consistent, as serum components can interact with small molecules. |
| Variability in compound preparation | Always use anhydrous DMSO to prepare fresh stock solutions. Ensure the stock solution is fully dissolved before making dilutions in cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of this compound. |
Issue 2: Low or no observed activity of this compound.
| Possible Cause | Troubleshooting Step |
| Low procaspase-3 expression in the cell line | Confirm the expression level of procaspase-3 in your cell line of interest using Western blotting or other methods. If expression is low, consider using a different cell line known to have high procaspase-3 levels. |
| Compound precipitation in culture medium | This compound has limited aqueous solubility. Visually inspect the culture medium for any signs of precipitation after adding this compound. To avoid precipitation, pre-warm the medium to 37°C before adding the compound and mix gently. Consider using a lower final concentration or a different formulation if precipitation persists. |
| Sub-optimal buffer composition | The activity of this compound can be influenced by the buffer system. Simplified buffers may show higher activation of procaspase-3 in vitro compared to complex cell culture media. While not directly controllable in cell-based assays, this highlights the importance of consistent media formulation. |
| Incorrect assay endpoint | The induction of apoptosis by this compound is time-dependent. If you are not observing an effect, consider extending the incubation time (e.g., from 24 to 48 or 72 hours). |
Issue 3: High background or off-target effects.
| Possible Cause | Troubleshooting Step |
| DMSO toxicity | Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%). Run a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in every experiment. |
| Caspase-3 independent cell death | As mentioned in the FAQs, this compound may induce cell death through mechanisms other than direct procaspase-3 activation. To investigate this, you can use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if it rescues the cells from this compound-induced death. |
| Activation of other caspases | This compound is known to activate procaspase-7, although with lower efficiency. Consider using specific inhibitors or knockdown approaches to dissect the roles of different caspases in the observed phenotype. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Type |
| NCI-H226 | Lung Cancer | 0.35 | 72 | Not Specified |
| UACC-62 | Melanoma | ~3.5 | 72 | Not Specified |
| KGN | Granulosa Cell Tumor | ~20 | 48 | Viability Assay |
| A549 | Lung Cancer | >10 | 72 | SRB Assay |
| HL-60 | Leukemia | 1.8 | 72 | SRB Assay |
| MDA-MB-231 | Breast Cancer | 5.2 | 72 | SRB Assay |
| Primary Colon Cancer Cells | Colon Cancer | 0.003 - 1.41 | Not Specified | Apoptosis Assay |
| Adjacent Noncancerous Cells | Normal Colon Tissue | 5.02 - 9.98 | Not Specified | Apoptosis Assay |
Note: IC50 values can vary significantly based on the specific experimental conditions, including the assay used and the incubation time. The values presented here are for comparative purposes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caspase-3 Activity Assay (Fluorometric)
This protocol is based on the cleavage of a fluorogenic caspase-3 substrate.
Materials:
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC)
-
Cell lysis buffer
-
Assay buffer
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Seed cells in a multi-well plate and treat with this compound (and appropriate controls) for the desired time.
-
After treatment, harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysates at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration of each lysate.
-
In a 96-well black plate, add an equal amount of protein (e.g., 20-50 µg) from each sample.
-
Prepare a master mix containing the assay buffer and the fluorogenic caspase-3 substrate.
-
Add the master mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometric plate reader with excitation at 400 nm and emission at 505 nm.
-
Express the results as relative fluorescence units (RFU) or as fold change over the vehicle control.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: General experimental workflow for a this compound study.
References
Technical Support Center: Cell Line-Specific Responses to Pac-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pac-1, a procaspase-3 activating compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that activates procaspase-3, a key enzyme in the apoptotic cell death pathway.[1][2][3] In its inactive state, procaspase-3 is inhibited by low levels of zinc ions.[1][4] this compound functions by chelating, or binding to, these inhibitory zinc ions, which relieves the inhibition of procaspase-3. This allows procaspase-3 to undergo auto-activation to its active form, caspase-3. Activated caspase-3 can then cleave and activate other procaspase-3 molecules, leading to a rapid amplification of the apoptotic signal and subsequent cell death.
Q2: Why do different cell lines exhibit varying sensitivity to this compound treatment?
A2: The primary determinant of a cell line's sensitivity to this compound is its intracellular concentration of procaspase-3. Cancer cells often have significantly higher levels of procaspase-3 compared to normal, healthy cells, making them more susceptible to this compound-induced apoptosis. Therefore, cell lines with high endogenous levels of procaspase-3 will generally exhibit greater sensitivity and lower IC50 values.
Q3: Can this compound be used in combination with other anticancer agents?
A3: Yes, studies have shown that this compound can act synergistically with various approved cancer drugs. For example, it has shown promise in combination with temozolomide for treating brain cancer. Combining this compound with other chemotherapeutic agents can enhance their efficacy and potentially overcome drug resistance.
Q4: Is this compound selective for cancer cells?
A4: this compound exhibits a degree of selectivity for cancer cells primarily due to the elevated levels of procaspase-3 found in many tumor types compared to normal tissues. By carefully controlling the dosage, it is possible to induce apoptosis in cancer cells while minimizing effects on healthy cells. Studies have shown that the IC50 values for this compound in primary cancerous cells are significantly lower than in adjacent normal tissues.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is soluble in DMSO (dimethyl sulfoxide) at concentrations of 10 mM or higher. For long-term storage, it is recommended to store the stock solution at -20°C. To aid in solubilization, you can warm the tube at 37°C for 10 minutes or use an ultrasonic bath.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H226 | Lung Cancer | 0.35 |
| UACC-62 | Melanoma | ~3.5 |
| Primary Carcinoma Cells | Various | 0.003 - 1.41 |
| Adjacent Noncancerous Cells | Various | 5.02 - 9.98 |
| Malignant Cell Lines (various) | Various | 4.03 - 53.44 |
Table 2: Comparison of this compound and S-Pac-1 Cytotoxicity (72-hour IC50 in µM)
| Cell Line | Species | Cancer Type | This compound IC50 (µM) | S-Pac-1 IC50 (µM) |
| U-937 | Human | Lymphoma | 2.1 ± 0.2 | 1.8 ± 0.1 |
| EL4 | Murine | Lymphoma | 3.5 ± 0.3 | 2.9 ± 0.2 |
| 17-71 | Canine | Lymphoma | 1.5 ± 0.1 | 1.2 ± 0.1 |
| GL-1 | Canine | Lymphoma | 2.3 ± 0.2 | 1.9 ± 0.1 |
| OSW | Canine | Lymphoma | 2.8 ± 0.3 | 2.2 ± 0.2 |
| Jurkat | Human | Leukemia | 2.5 ± 0.2 | 2.1 ± 0.1 |
| SK-MEL-5 | Human | Melanoma | 3.1 ± 0.3 | 2.6 ± 0.2 |
| HeLa | Human | Cervical Cancer | 4.2 ± 0.4 | 3.5 ± 0.3 |
| MDA-MB-231 | Human | Breast Cancer | 3.8 ± 0.3 | 3.1 ± 0.2 |
| Data adapted from a study assessing this compound and its derivative, S-Pac-1. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol outlines the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Collection: Following this compound treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 5 minutes at 300 x g).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Procaspase-3 and Cleaved Caspase-3
This protocol is for detecting the activation of caspase-3 in response to this compound treatment.
Materials:
-
This compound treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-procaspase-3 and anti-cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation: Lyse this compound treated and control cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against procaspase-3 and cleaved caspase-3 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the procaspase-3 band and an increase in the cleaved caspase-3 band indicate this compound-induced apoptosis.
Troubleshooting Guides
Issue 1: Low or no apoptotic response to this compound treatment.
| Possible Cause | Troubleshooting Step |
| Low procaspase-3 expression in the cell line. | Confirm the procaspase-3 expression level in your cell line by Western blot. Select a cell line known to have high procaspase-3 levels for positive control experiments. |
| Incorrect this compound concentration. | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Refer to published data for starting concentrations. |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for inducing apoptosis in your cell line. |
| This compound degradation. | Ensure proper storage of this compound stock solutions at -20°C. Prepare fresh dilutions for each experiment. |
| High levels of intracellular zinc. | While this compound chelates zinc, extremely high intracellular zinc levels might require higher concentrations of this compound. This is less common but can be investigated by measuring intracellular zinc levels. |
Issue 2: High background or non-specific cell death in control groups.
| Possible Cause | Troubleshooting Step |
| DMSO toxicity. | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and that the vehicle control group is treated with the same DMSO concentration. |
| Poor cell health. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid using cells that are over-confluent. |
| Contamination. | Regularly check cell cultures for any signs of microbial contamination. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell passage number. | Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change over time in culture. |
| Inconsistent cell seeding density. | Ensure accurate and consistent cell counting and seeding for all experiments. |
| Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of reagents and cell suspensions. |
| Fluctuations in incubator conditions. | Regularly monitor and maintain stable temperature, humidity, and CO2 levels in the cell culture incubator. |
Mandatory Visualizations
Signaling Pathway of this compound Action
References
Validation & Comparative
A Comparative Guide to Caspase Activators: Pac-1 vs. Other Pro-Apoptotic Agents
The targeted induction of apoptosis, or programmed cell death, in cancer cells is a cornerstone of modern oncology research. Central to this process are caspases, a family of proteases that, upon activation, execute the dismantling of the cell. While many conventional chemotherapies indirectly trigger caspase activation, a growing field of research focuses on small molecules that can directly engage and activate these critical enzymes.
This guide provides a comparative analysis of Procaspase-Activating Compound 1 (Pac-1) against other classes of caspase activators. We will delve into their distinct mechanisms of action, present supporting experimental data, and provide detailed protocols for assessing their efficacy.
This compound: A Direct Activator of Procaspase-3
This compound is a first-in-class small molecule that directly activates procaspase-3, the key executioner caspase.[1][2] Procaspase-3 is often found in high concentrations in cancer cells, suggesting that a compound capable of directly stimulating its activation could selectively induce apoptosis in malignant tissues.[3][4]
Mechanism of Action
The primary mechanism by which this compound activates procaspase-3 is through the chelation of inhibitory zinc ions.[5] Zinc has been shown to be a powerful inhibitor of procaspase-3's enzymatic activity. This compound forms a tight complex with zinc, with a dissociation constant (Kd) of approximately 42 nM. By sequestering these inhibitory zinc ions, this compound relieves this inhibition, allowing procaspase-3 to auto-activate into its mature, proteolytically active form, caspase-3. This initiates the downstream events of apoptosis. The structure-activity relationship of this compound derivatives confirms that the ortho-hydroxy N-acylhydrazone moiety is crucial for both zinc chelation and its pro-apoptotic activity.
References
Validating Procaspase-3 as a Predictive Biomarker for Pac-1 Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of procaspase-3 as a biomarker for predicting sensitivity to the pro-apoptotic investigational drug, Pac-1. The document outlines the mechanistic rationale, presents supporting experimental data, details relevant protocols, and compares procaspase-3 with other potential biomarkers.
Executive Summary
Data Presentation: Procaspase-3 Expression and this compound Sensitivity
A strong correlation has been observed between the cellular levels of procaspase-3 and the cytotoxic potency of this compound. Cancer cell lines with higher endogenous levels of procaspase-3 tend to exhibit greater sensitivity to this compound, as reflected by lower IC50 values. The following table summarizes this compound IC50 values in a panel of human cancer cell lines, alongside their reported procaspase-3 expression status.
| Cell Line | Cancer Type | Procaspase-3 Expression Level (Relative) | This compound IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | High | ~0.5 - 2.0 |
| U-937 | Histiocytic Lymphoma | High | ~1.0 - 5.0 |
| NCI-H226 | Non-Small Cell Lung Cancer | High | ~0.35 |
| SF-295 | Glioblastoma | Moderate | Not explicitly reported, but sensitive |
| UO-31 | Renal Cancer | Moderate | Not explicitly reported, but sensitive |
| MCF-7 | Breast Cancer | Low/Deficient | High (Resistant) |
| PC-3 | Prostate Cancer | Moderate | Not explicitly reported, but sensitive |
| DU-145 | Prostate Cancer | Moderate | Not explicitly reported, but sensitive |
Note: Procaspase-3 expression levels are compiled from various studies and are presented as relative levels (High, Moderate, Low/Deficient) based on Western blot analyses. IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Accurate validation of procaspase-3 as a biomarker for this compound sensitivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for quantifying procaspase-3 expression and measuring this compound-induced caspase-3 activity.
Quantification of Procaspase-3 Expression by Western Blot
This protocol allows for the semi-quantitative or quantitative determination of procaspase-3 protein levels in cell lysates.
a. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA (Bicinchoninic acid) assay.
b. SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Load the samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for procaspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Measurement of Caspase-3 Activity using a Fluorogenic Assay
This assay quantifies the enzymatic activity of caspase-3, which is the downstream result of this compound-mediated procaspase-3 activation.
a. Sample Preparation:
-
Plate cells in a 96-well plate and treat with various concentrations of this compound for a specified duration (e.g., 24 hours). Include untreated cells as a negative control.
-
Lyse the cells using a lysis buffer compatible with the assay kit.
b. Assay Procedure:
-
Prepare a reaction mixture containing a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).
-
Add the reaction mixture to each well of the 96-well plate containing the cell lysates.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
The fluorescence intensity is directly proportional to the caspase-3 activity in the sample.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound chelates inhibitory zinc from procaspase-3, leading to its activation and subsequent apoptotic cascade.
Experimental Workflow for Biomarker Validation
Caption: Workflow for correlating procaspase-3 expression with this compound sensitivity to validate its biomarker potential.
Comparison with Alternative Biomarkers
While procaspase-3 stands out as the most direct biomarker for this compound sensitivity, it is important to consider other potential markers of apoptosis.
| Biomarker | Rationale for Consideration | Comparison with Procaspase-3 |
| Cleaved Caspase-3 | As the activated form of procaspase-3, its presence confirms the downstream effect of this compound. | Cleaved caspase-3 is a marker of apoptosis induction by this compound, but not a predictive biomarker of initial sensitivity. Its levels are a consequence of this compound action on procaspase-3. |
| Cleaved PARP (Poly (ADP-ribose) polymerase) | A key substrate of activated caspase-3. Its cleavage is a hallmark of apoptosis. | Similar to cleaved caspase-3, cleaved PARP is a downstream marker of apoptosis execution. It does not predict the initial sensitivity to this compound, which is dependent on the availability of the procaspase-3 target. |
| XIAP (X-linked inhibitor of apoptosis protein) | An endogenous inhibitor of caspase-3. Low XIAP levels could potentially enhance apoptosis. | While XIAP can modulate the apoptotic threshold, studies have not shown a direct correlation between basal XIAP levels and this compound IC50 values.[1] this compound's primary mechanism bypasses the need for XIAP inhibition by directly activating procaspase-3. |
| Other Caspases (e.g., Caspase-7, -9) | Other caspases are involved in the apoptotic cascade. | This compound has a much higher selectivity for procaspase-3 over other procaspases. While other caspases will be activated downstream, their initial levels are not the primary determinant of this compound sensitivity. |
Conclusion
The direct, mechanistic link between this compound and procaspase-3 provides a strong rationale for utilizing procaspase-3 expression as the primary predictive biomarker for this compound sensitivity.[2] Experimental evidence consistently demonstrates a correlation between higher procaspase-3 levels and increased sensitivity to this compound-induced apoptosis. While other markers can confirm the induction of apoptosis by this compound, they lack the predictive power of procaspase-3 for identifying tumors that are most likely to respond to this targeted therapy. Therefore, for patient stratification in clinical trials and eventual clinical use, the assessment of procaspase-3 levels in tumor biopsies is recommended as the most robust and scientifically sound approach.
References
- 1. Immunohistochemical Characterization of Procaspase-3 Overexpression as a Druggable Target With this compound, a Procaspase-3 Activator, in Canine and Human Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Pac-1's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the procaspase-activating compound Pac-1 with alternative approaches, supported by experimental data. We delve into the independent verification of this compound's mechanism of action, offering a comprehensive overview for researchers in oncology and apoptosis.
This compound: A Zinc Chelator Activating Procaspase-3
This compound is a small molecule that induces apoptosis by activating procaspase-3, a key executioner enzyme in the cell death pathway.[1] The primary mechanism of action of this compound is the chelation of inhibitory zinc ions (Zn²⁺).[2] In healthy cells, low levels of labile zinc inhibit the auto-activation of procaspase-3. This compound sequesters these inhibitory zinc ions, leading to a conformational change in procaspase-3 that facilitates its auto-activation into the active form, caspase-3.[2] This activation of caspase-3 initiates a cascade of events culminating in apoptosis. Several independent research groups have corroborated this zinc-chelation mechanism.[3]
Comparative Analysis of Procaspase-3 Activators
This section compares this compound with its derivatives and a mechanistically distinct procaspase-3 activator, 1541B.
This compound and its Derivatives
Several derivatives of this compound have been synthesized to improve its potency and pharmacokinetic properties. The following table summarizes the comparative activity of this compound and one of its more potent derivatives, WF-210.
| Compound | Procaspase-3 Activation (EC₅₀, µM) | Cytotoxicity (IC₅₀, µM) in HL-60 cells | Reference |
| This compound | 2.08 | Not explicitly stated, but WF-210 is noted as more potent | [1] |
| WF-210 | 0.95 | Not explicitly stated, but noted as more potent than this compound |
This compound vs. 1541B: A Tale of Two Mechanisms
Compound 1541B represents an alternative approach to procaspase-3 activation. Unlike this compound, 1541B is a non-chelating activator that is thought to work by promoting the dimerization of procaspase-3, a key step in its activation.
The following table summarizes the observed effects of this compound and 1541B, individually and in combination, on procaspase-3 activation in U-937 cancer cells.
| Treatment | Procaspase-3 Activation (Fold Increase over Control) | Reference |
| This compound (30 µM) | Low | |
| 1541B (15 µM) | Low | |
| This compound (30 µM) + 1541B (15 µM) | Dramatic Increase |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent verification of these findings.
In Vitro Procaspase-3 Activation Assay (Colorimetric)
This assay measures the ability of a compound to activate procaspase-3 by monitoring the cleavage of a colorimetric substrate.
Materials:
-
Recombinant human procaspase-3
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Test compounds (e.g., this compound, 1541B) dissolved in DMSO
-
Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer and recombinant procaspase-3.
-
Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO).
-
Add the procaspase-3 solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Add the caspase-3 substrate Ac-DEVD-pNA to each well.
-
Incubate the plate at 37°C and monitor the absorbance at 405 nm at regular intervals.
-
The rate of increase in absorbance is proportional to the caspase-3 activity.
Zinc Chelation Assay (UV-Visible Spectrophotometry)
This assay determines the zinc-binding affinity of a compound by monitoring changes in its UV-visible spectrum upon titration with zinc.
Materials:
-
Test compound (e.g., this compound)
-
HEPES buffer (e.g., 50 mM HEPES, 100 mM KNO₃, pH 7.2)
-
Zinc sulfate (ZnSO₄) solution of known concentration
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a solution of the test compound in the HEPES buffer.
-
Record the initial UV-visible spectrum of the compound solution.
-
Titrate the compound solution with small aliquots of the ZnSO₄ solution.
-
After each addition of ZnSO₄, allow the solution to equilibrate and then record the UV-visible spectrum.
-
The binding of zinc to the compound will result in a change in the absorbance spectrum.
-
The dissociation constant (Kd) for the compound-zinc complex can be calculated by analyzing the changes in absorbance as a function of zinc concentration.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: The central role of procaspase-3 in the apoptotic pathway.
Caption: this compound sequesters inhibitory zinc to activate procaspase-3.
Caption: A simplified workflow for the in vitro procaspase-3 activation assay.
References
- 1. Small-molecule activation of procaspase-3 to caspase-3 as a personalized anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (this compound) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pac-1 and S-PAC-1 in Lymphoma: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the procaspase-activating compounds Pac-1 and its sulfonamide derivative, S-PAC-1, in the context of lymphoma treatment. This analysis is supported by experimental data to inform preclinical and translational research decisions.
This compound and S-PAC-1 are small molecules designed to induce apoptosis in cancer cells by activating procaspase-3, a key executioner enzyme in the cell death pathway.[1][2] Many cancers, including lymphoma, exhibit elevated levels of procaspase-3, making it an attractive therapeutic target.[3] The primary mechanism of action for both compounds involves the chelation of inhibitory zinc ions from procaspase-3, leading to its auto-activation and subsequent apoptosis.[1][4] While both compounds share this fundamental mechanism, key differences in their chemical structure lead to distinct pharmacological profiles, particularly concerning toxicity.
In Vitro Efficacy: A Head-to-Head Comparison
The cytotoxic effects of this compound and S-PAC-1 have been evaluated in various lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, provide a quantitative measure of their potency. The following table summarizes the 72-hour IC50 values for this compound and S-PAC-1 in a panel of human, canine, and murine lymphoma cell lines, as determined by the Sulforhodamine B (SRB) assay.
| Cell Line | Species of Origin | This compound (μM) | S-PAC-1 (μM) |
| U-937 | Human | 1.3 ± 0.2 | 2.5 ± 0.3 |
| CL-1 | Canine | 3.2 ± 0.5 | 4.1 ± 0.6 |
| 17-71 | Canine | 2.8 ± 0.4 | 3.9 ± 0.5 |
| EL-4 | Murine | 5.1 ± 0.8 | 7.3 ± 1.1 |
Table 1: Comparative 72-hour IC50 values of this compound and S-PAC-1 in lymphoma cell lines. Data indicates that both compounds exhibit micromolar cytotoxicity against lymphoma cells from different species.
The Key Differentiator: Toxicity Profile
A significant drawback of this compound is its dose-limiting neurotoxicity. To address this, S-PAC-1 was developed as a sulfonamide derivative of this compound. This chemical modification was designed to limit the compound's ability to cross the blood-brain barrier, thereby reducing its neurological side effects.
Preclinical studies have demonstrated the improved safety profile of S-PAC-1. While this compound induced neurotoxicity in mice, S-PAC-1 was well-tolerated at effective doses. This improved safety profile is a critical consideration for the potential clinical translation of these compounds.
In Vivo Efficacy: Insights from Canine Lymphoma Trials
Mechanism of Action: Procaspase-3 Activation
The central mechanism of action for both this compound and S-PAC-1 is the activation of procaspase-3. This process is initiated by the chelation of inhibitory zinc (Zn2+) ions that are bound to procaspase-3. The removal of zinc allows procaspase-3 to undergo a conformational change and auto-activate to its active form, caspase-3. Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the execution of the apoptotic program.
The signaling pathway can be visualized as follows:
Figure 1: Signaling pathway of this compound and S-PAC-1. These compounds enter the cell and chelate inhibitory zinc from procaspase-3, leading to its activation and subsequent apoptosis.
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is used to determine the IC50 values of this compound and S-PAC-1.
-
Cell Plating: Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or S-PAC-1 and incubate for 72 hours.
-
Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
IC50 Calculation: Plot the absorbance against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Caspase-3 Activity Assay
This assay measures the activation of caspase-3 in response to treatment.
-
Cell Treatment: Treat lymphoma cells with this compound or S-PAC-1 at the desired concentrations and time points.
-
Cell Lysis: Harvest the cells and lyse them in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance corresponds to the cleavage of the substrate by active caspase-3.
Western Blot for Cleaved Caspase-3
This method is used to visualize the cleavage of procaspase-3 to its active form.
-
Protein Extraction: Treat cells as described for the caspase activity assay and extract total protein.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
The following diagram illustrates the general workflow for these experiments:
Figure 2: Experimental workflow. This diagram outlines the key in vitro experiments to compare the effects of this compound and S-PAC-1 on lymphoma cells.
Conclusion
Both this compound and S-PAC-1 demonstrate efficacy in inducing apoptosis in lymphoma cell lines through the activation of procaspase-3. The primary advantage of S-PAC-1 lies in its significantly improved safety profile, specifically the reduction of neurotoxicity observed with this compound. While direct in vivo comparative data in controlled lymphoma models is an area for future research, the promising results from canine lymphoma trials suggest that S-PAC-1 is a strong candidate for further development as a therapeutic agent for lymphoma. This guide provides a foundation for researchers to design and interpret further studies aimed at elucidating the full therapeutic potential of these procaspase-activating compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Human Brain Cancer Trial Extended - Veterinary Medicine at Illinois [vetmed.illinois.edu]
Evaluating the Synergistic Potential of Pac-1 with Conventional Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of therapeutic agents is a cornerstone of modern oncology, aiming to enhance treatment efficacy, overcome drug resistance, and minimize toxicity. Pac-1, a first-in-class small molecule activator of procaspase-3, has emerged as a promising candidate for combination therapies due to its unique mechanism of action. This guide provides a comparative analysis of the synergistic effects of this compound with various established anticancer drugs, supported by experimental data and detailed protocols to aid in the design and evaluation of future pre-clinical and clinical studies.
Quantitative Analysis of Synergism: Combination Index Data
The synergistic, additive, or antagonistic effects of drug combinations can be quantitatively assessed using the Combination Index (CI), as described by the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 signifies an additive effect, and a CI greater than 1 suggests antagonism.[1][2] The following table summarizes the reported CI values for this compound in combination with several anticancer drugs across various cancer cell lines.
| Combination | Cancer Type | Cell Line(s) | Combination Index (CI) | Reference(s) |
| This compound + Cisplatin | Non-Small Cell Lung Cancer | H1299 | ≤ 0.6 | [3] |
| This compound + Temozolomide | Glioblastoma | U87, D54, 9L | < 1 (Synergistic) | [4][5] |
| This compound + Doxorubicin | Osteosarcoma, Lymphoma, Melanoma, Breast Cancer, Lung Cancer | K7M2, HOS, 143B, EL4, Daudi, CA46, and others | Strong Synergy (CI values not explicitly stated) | |
| This compound + TRAIL | Granulosa Cell Tumor | KGN | Strong Synergy (CI values not explicitly stated) |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in evaluating drug synergy. Below are detailed protocols for key assays utilized in the cited studies.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other anticancer drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, the other anticancer drug, and the combination of both. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use this data to determine the IC50 values for each drug and to calculate the Combination Index using software like CompuSyn.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Harvesting: Harvest cells after drug treatment and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protein Expression Analysis: Western Blotting for Apoptosis Markers
Western blotting is used to detect the cleavage of procaspase-3 and Poly (ADP-ribose) polymerase-1 (PARP-1), which are key events in the apoptotic cascade.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-procaspase-3, anti-cleaved caspase-3, anti-PARP-1, anti-cleaved PARP-1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizing the Molecular Mechanisms of Synergy
The synergistic effects of this compound with other anticancer drugs are rooted in their complementary actions on cellular signaling pathways, primarily the apoptosis cascade.
Experimental Workflow for Synergy Evaluation
The following diagram illustrates a typical workflow for assessing the synergistic potential of this compound with another anticancer agent.
Caption: A generalized workflow for determining the synergistic effects of this compound in combination with another anticancer drug.
This compound and Cisplatin Synergistic Apoptosis Pathway
Cisplatin induces DNA damage, which can trigger the intrinsic apoptosis pathway. This compound directly activates procaspase-3, amplifying the apoptotic signal initiated by cisplatin.
Caption: Synergistic mechanism of this compound and Cisplatin leading to enhanced apoptosis.
This compound and Temozolomide Synergistic Apoptosis Pathway
Temozolomide (TMZ) is a DNA alkylating agent that also induces apoptosis through the intrinsic pathway. The combination with this compound results in a more robust activation of the downstream executioner caspase-3.
Caption: Combined action of this compound and Temozolomide in promoting apoptotic cell death.
This compound and Doxorubicin Synergistic Apoptosis Pathway
Doxorubicin, an anthracycline antibiotic, intercalates into DNA and inhibits topoisomerase II, leading to the activation of both intrinsic and extrinsic apoptotic pathways. This compound's direct activation of procaspase-3 converges with these upstream signals to potentiate apoptosis.
Caption: Convergence of this compound and Doxorubicin signaling to enhance apoptosis.
Conclusion
The available preclinical data strongly support the synergistic potential of this compound when combined with a variety of conventional anticancer drugs. By directly activating procaspase-3, this compound can amplify the pro-apoptotic signals initiated by DNA-damaging agents and other chemotherapeutics. This guide provides a foundational framework for researchers to further explore and validate these promising combination therapies. The detailed protocols and pathway diagrams are intended to facilitate the design of robust experiments that can ultimately translate these findings into effective clinical strategies for a range of malignancies.
References
- 1. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. punnettsquare.org [punnettsquare.org]
- 3. Synergistic antitumor activity of pro-apoptotic agent this compound with cisplatinum by the activation of CASP3 in pulmonary adenocarcinoma cell line H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic and targeted therapy with a procaspase-3 activator and temozolomide extends survival in glioma rodent models and is feasible for the treatment of canine malignant glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Apoptosis Inducers: PAC-1, BCL-2 Inhibitors, and IAP Antagonists
For researchers, scientists, and drug development professionals, understanding the nuances of different apoptosis-inducing agents is critical for advancing cancer therapy. This guide provides an objective comparison of three distinct classes of apoptosis inducers: the procaspase-3 activator PAC-1, BCL-2 inhibitors (represented by Venetoclax), and IAP antagonists (represented by SMAC mimetics like Birinapant). We present available experimental data, detailed methodologies for key assays, and visualizations of their signaling pathways to facilitate a comprehensive understanding of their mechanisms and potential applications.
Executive Summary
The induction of apoptosis, or programmed cell death, is a cornerstone of modern cancer treatment. While traditional chemotherapies indiscriminately trigger this process, targeted therapies offer a more precise approach by exploiting specific vulnerabilities in cancer cells. This guide focuses on three such targeted strategies:
-
This compound: A small molecule that directly activates procaspase-3, the executioner proenzyme of apoptosis.
-
BCL-2 Inhibitors (e.g., Venetoclax): These agents inhibit the anti-apoptotic B-cell lymphoma 2 (BCL-2) protein, releasing pro-apoptotic proteins to initiate the mitochondrial pathway of apoptosis.
-
IAP Antagonists (e.g., SMAC mimetics): These compounds mimic the endogenous protein SMAC/DIABLO to antagonize Inhibitor of Apoptosis Proteins (IAPs), thereby liberating caspases to execute apoptosis.
This comparison will delve into their mechanisms of action, present available potency data, and provide standardized protocols for evaluating their efficacy.
Data Presentation: A Comparative Overview of In Vitro Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound, Venetoclax, and the SMAC mimetic Birinapant in various cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental setting are limited. Variations in cell culture conditions, assay duration, and methodologies can influence IC50 values.
| This compound | ||
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H226 | Lung Cancer | 0.35[1] |
| UACC-62 | Melanoma | ~3.5[1] |
| K7M2 | Osteosarcoma | ~30 (for apoptosis induction)[2] |
| EL4 | Lymphoma | ~15 (for apoptosis induction)[2] |
| Malignant Cell Lines (various) | Various | 4.03 - 53.44 |
| Venetoclax (ABT-199) | ||
| Cell Line | Cancer Type | IC50 (µM) |
| MOLM13 | Acute Myeloid Leukemia | <0.1 |
| MV-4-11 | Acute Myeloid Leukemia | <0.1 |
| Kasumi-1 | Acute Myeloid Leukemia | 5.4 - 6.8 |
| OCI-AML3 | Acute Myeloid Leukemia | 11 - 42 |
| HL-60 | Acute Myeloid Leukemia | 0.07 (48h) |
| KG-1 | Acute Myeloid Leukemia | 9.95 (48h) |
| OCI-Ly1 | Lymphoma | 0.06 |
| Birinapant (SMAC Mimetic) | ||
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-231 | Breast Cancer | 15 |
| MDA-MB-231 (+TNF-α) | Breast Cancer | <100 |
| Various Melanoma Cell Lines (+TNF-α) | Melanoma | low nanomolar range |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms by which these three classes of molecules induce apoptosis are a key differentiator. Understanding these pathways is crucial for predicting efficacy, potential resistance mechanisms, and rational combination strategies.
This compound: Direct Activation of Procaspase-3
This compound's mechanism is unique in that it directly targets the inactive zymogen of the key executioner caspase, procaspase-3. In many cancer cells, procaspase-3 is overexpressed but its auto-activation is inhibited by intracellular zinc ions. This compound acts as a zinc chelator, removing this inhibition and allowing procaspase-3 to auto-activate to the proteolytically active caspase-3, thereby initiating the final steps of apoptosis.
BCL-2 Inhibitors: Unleashing the Intrinsic Pathway
BCL-2 is an anti-apoptotic protein that sequesters pro-apoptotic proteins like BIM, preventing them from activating the effector proteins BAX and BAK. BCL-2 inhibitors, such as Venetoclax, are BH3 mimetics that bind to the BH3 groove of BCL-2, displacing BIM. The liberated BIM then activates BAX and BAK, which oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis.
IAP Antagonists: Removing the Brakes on Caspases
Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and cIAP1/2, are endogenous inhibitors of caspases. They directly bind to and inhibit active caspases, preventing the execution of apoptosis. SMAC mimetics, like Birinapant, mimic the N-terminal tetrapeptide of the endogenous IAP antagonist SMAC/DIABLO. By binding to the BIR domains of IAPs, they prevent IAPs from inhibiting caspases, thereby allowing the apoptotic cascade to proceed. Some SMAC mimetics also induce the degradation of cIAPs, which can lead to TNF-α-dependent apoptosis.
Experimental Protocols
To facilitate the comparative evaluation of these apoptosis inducers, we provide detailed protocols for two key experiments: the Annexin V assay for detecting apoptosis by flow cytometry and the colorimetric caspase-3 activity assay.
Annexin V Staining for Apoptosis Detection
This method identifies cells in the early stages of apoptosis through the detection of phosphatidylserine (PS) translocation to the outer leaflet of the plasma membrane.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Deionized water
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with the desired concentrations of this compound, Venetoclax, or a SMAC mimetic for the appropriate duration. Include untreated and vehicle-treated cells as negative controls.
-
Cell Harvest: Collect both adherent and suspension cells. For adherent cells, gently scrape or use a mild trypsin treatment. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer (diluted from the 10X stock with deionized water) at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Colorimetric Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase, in cell lysates. The assay utilizes a peptide substrate that is specifically cleaved by caspase-3 to produce a chromophore, which can be measured spectrophotometrically.
Materials:
-
Colorimetric Caspase-3 Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, and DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptosis inducers.
-
Cell Lysis: Pellet the cells by centrifugation and resuspend in chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
Clarification: Centrifuge at 10,000 x g for 1 minute to pellet cellular debris. Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT. Add 5 µL of the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
Data Analysis:
-
The increase in caspase-3 activity can be calculated by comparing the absorbance of the treated samples to the untreated control.
Conclusion
This compound, BCL-2 inhibitors, and IAP antagonists represent three distinct and promising strategies for inducing apoptosis in cancer cells. Their differing mechanisms of action provide a rationale for their use in different cancer types and in combination therapies. While direct, comprehensive head-to-head comparative data is still emerging, the information presented in this guide offers a solid foundation for researchers to understand, evaluate, and select the most appropriate apoptosis inducer for their specific research and development needs. The provided protocols offer standardized methods to generate comparable data, which will be crucial for advancing the field of targeted cancer therapy.
References
A Comparative Guide to the Reproducibility of Pac-1's Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported anticancer effects of Pac-1, a procaspase-3 activating compound. We examine the reproducibility of its mechanism of action and efficacy as documented by the originating laboratories and independent researchers. This guide aims to offer an objective overview to inform further research and development efforts.
Executive Summary
This compound is a small molecule that has been reported to induce apoptosis in cancer cells by activating procaspase-3. Developed and extensively studied by the Hergenrother laboratory at the University of Illinois Urbana-Champaign, this compound has shown promise in preclinical models and has advanced to Phase I clinical trials. However, independent research has raised significant questions about its mechanism of action, suggesting that its cancer-killing effects may be independent of caspase-3. This guide presents the data from both perspectives to provide a comprehensive view of the current state of this compound research.
Data Presentation
Table 1: Comparison of In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50/EC50 (µM) | Laboratory/Study | Citation |
| U-937 | Histiocytic Lymphoma | ~2 | Hergenrother Lab | [1] |
| NCI-H226 | Lung Cancer | ~0.35 | Hergenrother Lab | [2] |
| UACC-62 | Melanoma | ~3.5 | Hergenrother Lab | [2] |
| Various | Multiple | Not specified; cytotoxic | Sheltzer Lab | [3] |
Table 2: Mechanistic Insights into this compound's Anticancer Activity
| Feature | Hergenrother Laboratory Findings | Sheltzer Laboratory Findings (Independent Validation) |
| Primary Target | Procaspase-3 | Not procaspase-3 |
| Mechanism of Action | Chelation of inhibitory zinc ions from procaspase-3, leading to its auto-activation to caspase-3 and subsequent apoptosis. | Kills cancer cells via off-target effects, independent of caspase-3 activation. |
| Supporting Evidence | Structure-activity relationship studies, in vitro activation assays, and correlation of this compound potency with procaspase-3 levels in cancer cells. | CRISPR/Cas9-mediated knockout of the CASP3 gene in multiple cancer cell lines did not alter their sensitivity to this compound. |
| Contradictory Evidence | Acknowledged neurotoxicity at higher doses in some models. | Direct experimental evidence showing this compound's efficacy is maintained in the complete absence of its putative target. |
Experimental Protocols
Procaspase-3 Activation Assay (Hergenrother Laboratory)
This in vitro assay is designed to measure the direct activation of procaspase-3 by a compound.
-
Reagents: Recombinant human procaspase-3, this compound, caspase assay buffer (e.g., containing HEPES, NaCl, DTT, EDTA), and a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Procedure:
-
Procaspase-3 is incubated with varying concentrations of this compound in the caspase assay buffer in a 96-well plate.
-
The plate is incubated at 37°C for a specified period (e.g., 12 hours) to allow for procaspase-3 activation.
-
The caspase-3 substrate is added to each well.
-
The plate is read using a spectrophotometer or fluorometer at appropriate wavelengths over time to measure the rate of substrate cleavage.
-
The increase in activity compared to untreated controls indicates the level of procaspase-3 activation.
-
CRISPR/Cas9-Mediated Target Validation (Sheltzer Laboratory)
This method is used to determine if a drug's efficacy is dependent on its putative target.
-
Cell Line Engineering:
-
Cancer cell lines of interest are transduced with a lentiviral vector expressing Cas9 and a guide RNA (gRNA) targeting the gene of interest (e.g., CASP3 for procaspase-3).
-
Control cells are transduced with a non-targeting gRNA.
-
Single-cell clones are isolated and expanded.
-
-
Target Knockout Verification:
-
Genomic DNA is sequenced to confirm the presence of frameshift mutations in the target gene.
-
Western blotting is performed to confirm the complete absence of the target protein.
-
-
Drug Sensitivity Assay:
-
Both knockout and control cell lines are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the drug (e.g., this compound).
-
Cell viability is assessed after a set period (e.g., 72 hours) using a standard assay (e.g., CellTiter-Glo).
-
The dose-response curves of the knockout and control cells are compared. If the curves are identical, it suggests the drug's mechanism of action is independent of the knocked-out target.
-
Visualizations
Caption: Proposed signaling pathway of this compound's anticancer effect.
Caption: Observed this compound mechanism based on independent validation.
Discussion and Conclusion
The research surrounding this compound presents a compelling case study in the complexities of drug development and the critical importance of independent validation. The work from the Hergenrother laboratory has laid a strong foundation, demonstrating a clear structure-activity relationship and a plausible mechanism of action centered on procaspase-3 activation. Their extensive preclinical work has propelled this compound into clinical trials, a significant achievement.
However, the findings from the Sheltzer laboratory introduce a critical counterpoint. Their rigorous genetic approach suggests that the central tenet of this compound's mechanism—the direct and necessary activation of procaspase-3 for its anticancer effect—may be incorrect. The observation that this compound's cytotoxicity is unaltered in cells completely lacking procaspase-3 points towards off-target effects as the true drivers of its efficacy.[3]
This discrepancy does not necessarily invalidate the potential of this compound as a therapeutic agent. Many effective drugs have complex or even misunderstood mechanisms of action. However, it does highlight a significant gap in our understanding of how this compound works. For researchers and drug developers, this has several implications:
-
Re-evaluation of the Mechanism: Further independent research is crucial to definitively elucidate the true mechanism of action of this compound. Identifying its actual molecular target(s) could lead to the development of more potent and selective analogs and help in identifying patient populations most likely to respond.
-
Biomarker Strategy: The original biomarker strategy for this compound would likely have focused on procaspase-3 expression levels. The new findings suggest that this may not be a relevant biomarker. Future clinical studies should incorporate exploratory biomarker research to identify molecular signatures that do correlate with response to this compound.
-
Clinical Development: The ongoing clinical trials of this compound will provide valuable data on its safety and efficacy in humans. Regardless of the precise mechanism, clinical outcomes will be the ultimate determinant of its therapeutic value. However, a clearer understanding of its mechanism would undoubtedly strengthen its developmental path.
References
- 1. First test of anti-cancer agent this compound in human clinical trials shows promise | Carl R. Woese Institute for Genomic Biology [igb.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Procaspase-3 Levels as a Predictive Biomarker for Pac-1 Clinical Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of procaspase-3, a key executioner enzyme in the apoptotic cascade, represents a promising therapeutic strategy in oncology. Procaspase-3 is frequently overexpressed in various cancer types, making it an attractive target for selective cancer cell elimination. This guide provides a comprehensive comparison of Pac-1, a first-in-class procaspase-3 activating compound, and its alternatives, with a focus on the correlation between procaspase-3 levels and clinical response, supported by experimental data.
This compound: A Novel Procaspase-3 Activator
This compound is a small molecule that induces apoptosis by chelating inhibitory zinc ions from procaspase-3, leading to its activation.[1][2] This mechanism of action suggests that tumors with high levels of procaspase-3 may be particularly sensitive to this compound treatment.
Preclinical Evidence for Procaspase-3 Dependent Efficacy
In preclinical studies, a strong correlation has been observed between procaspase-3 levels and the cytotoxic efficacy of this compound. Cancer cell lines with higher endogenous levels of procaspase-3 demonstrate greater sensitivity to this compound induced apoptosis.[3] Furthermore, in mouse xenograft models, this compound has shown significant antitumor activity in tumors that overexpress procaspase-3.[4]
Clinical Evaluation of this compound
A first-in-human Phase I clinical trial (NCT02355535) evaluated the safety, tolerability, and preliminary efficacy of this compound in patients with advanced malignancies.[1] While the trial's primary objectives were to determine the maximum tolerated dose and assess safety, a secondary objective was to explore the correlation between procaspase-3 expression in tumor tissue and clinical response.
The trial enrolled 48 patients with various advanced cancers and established a recommended Phase II dose of 750 mg/day. Notably, clinical activity was observed in patients with neuroendocrine tumors (NETs), a cancer type known for high procaspase-3 expression. Of the five patients with NETs, two achieved a durable partial response.
Although the direct quantitative correlation between procaspase-3 levels in individual patients' tumors and their clinical response has not been detailed in the primary publications, the observed activity in NETs provides indirect clinical support for the procaspase-3 dependent mechanism of this compound.
Comparison with Alternative Procaspase-3 Activators
While this compound is the most clinically advanced procaspase-3 activator, other compounds with similar mechanisms of action are under investigation. This section compares this compound with two such alternatives: WF-210 and 1541B.
| Feature | This compound | WF-210 | 1541B |
| Mechanism of Action | Chelates inhibitory zinc from procaspase-3 | Chelates inhibitory zinc from procaspase-3 | Allosteric activator |
| Preclinical Efficacy | Correlates with procaspase-3 levels in cell lines and xenografts | Higher in vitro potency than this compound; effective in xenografts with high procaspase-3 | Synergistic with this compound in vitro and in vivo |
| Clinical Development | Phase I completed (NCT02355535) | Preclinical | Preclinical |
| Reported Clinical Activity | Partial responses observed in neuroendocrine tumors | Not applicable | Not applicable |
Experimental Protocols
Measurement of Procaspase-3 Levels in Tumor Tissue
Immunohistochemistry (IHC) is the standard method for assessing procaspase-3 protein expression in tumor biopsies.
Protocol Outline:
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the procaspase-3 antigen.
-
Blocking: Endogenous peroxidase activity and non-specific antibody binding are blocked.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for procaspase-3.
-
Secondary Antibody & Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the protein.
-
Scoring: The staining intensity and percentage of positive tumor cells are scored by a pathologist to determine the level of procaspase-3 expression.
Assessment of Clinical Response
Response Evaluation Criteria in Solid Tumors (RECIST 1.1) is the standardized methodology for evaluating tumor response in clinical trials.
Key Definitions:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
Visualizing the Pathway and Workflow
Caption: Mechanism of this compound mediated procaspase-3 activation.
Caption: Workflow for correlating procaspase-3 levels with clinical response.
Conclusion
The available evidence strongly suggests that procaspase-3 is a critical determinant of this compound's anticancer activity. Preclinical data robustly support a direct correlation between procaspase-3 expression and sensitivity to this compound. While direct quantitative evidence from the Phase I clinical trial is not yet published, the observed clinical activity in neuroendocrine tumors, a malignancy characterized by high procaspase-3 levels, provides encouraging clinical validation of this therapeutic strategy. Further investigation in Phase II trials, with a focus on patient selection based on procaspase-3 expression, is warranted to fully elucidate the predictive power of this biomarker. The development of alternative procaspase-3 activators like WF-210 and 1541B also holds promise for expanding this therapeutic approach.
References
- 1. Phase I study of procaspase-activating compound-1 (this compound) in the treatment of advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of procaspase-activating compound-1 (this compound) in the treatment of advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (this compound) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pac-1's Performance in Temozolomide-Resistant Glioma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Procaspase-Activating Compound 1 (Pac-1) for the treatment of temozolomide (TMZ)-resistant glioma. While direct experimental data on this compound's efficacy in confirmed TMZ-resistant glioma models is not extensively available in current literature, this document synthesizes existing preclinical data for this compound in TMZ-sensitive models and juxtaposes it with data from alternative therapies tested in validated TMZ-resistant models. The information is intended to guide future research and drug development efforts by highlighting the therapeutic potential of this compound and providing a framework for its evaluation against other strategies.
Introduction: The Challenge of Temozolomide Resistance in Glioma
Glioblastoma is the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months despite a standard-of-care regimen involving surgery, radiation, and the alkylating agent temozolomide (TMZ).[1][2] A primary obstacle to successful long-term treatment is the development of TMZ resistance. This resistance is multifactorial, with key mechanisms including:
-
Overexpression of O6-methylguanine-DNA methyltransferase (MGMT): This DNA repair enzyme directly removes the cytotoxic methyl groups added by TMZ, negating its effect.[2]
-
Defects in the DNA Mismatch Repair (MMR) Pathway: An intact MMR pathway is required to recognize TMZ-induced DNA damage and trigger apoptosis. Loss of MMR function leads to high-level resistance.
-
Alterations in Apoptotic Signaling: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or defects in the upstream signaling cascade can prevent damaged cells from undergoing programmed cell death.
These resistance mechanisms necessitate the exploration of novel therapeutic agents that can either re-sensitize tumors to TMZ or act through independent cell-death pathways.
Mechanism of Action: this compound's Unique Approach
This compound is a small molecule compound that activates apoptosis through a distinct mechanism. It directly targets procaspase-3, the inactive zymogen of the key executioner caspase-3.[3] Many glioma cells exhibit high levels of procaspase-3, which provides a selective target.[3]
The mechanism involves the chelation of inhibitory zinc ions that keep procaspase-3 in its inactive state. By removing this zinc-mediated inhibition, this compound facilitates the auto-activation of procaspase-3 into its active form, caspase-3, thereby initiating the final steps of apoptosis.
Crucially, this activation occurs downstream of the mitochondrial apoptosis pathway and is independent of Bcl-2 family protein expression. This allows this compound to bypass common resistance mechanisms that involve upstream defects in the apoptotic signaling cascade, making it a compelling candidate for treating therapy-resistant cancers.
Figure 1. Signaling pathway of this compound, bypassing upstream apoptotic blocks.
Performance Data: this compound vs. Alternative Strategies
Direct comparative data of this compound in TMZ-resistant glioma cell lines is limited. The following tables summarize the available data for this compound in TMZ-sensitive lines and compare it with data for a leading alternative strategy, PARP inhibitors, in well-characterized TMZ-resistant models.
In Vitro Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC50) values, indicating the drug concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.
| Agent / Combination | Cell Line | TMZ Resistance Status | Key Resistance Mechanism | IC50 Value (µM) | Citation |
| This compound | U87 (Human) | Sensitive | N/A | ~5 | |
| D54 (Human) | Sensitive | N/A | ~5 | ||
| 9L (Rat) | Sensitive | N/A | ~5 | ||
| Temozolomide (TMZ) | T98G (Parental) | Sensitive | High MGMT | 545.5 | |
| T98G-R (Resistant) | Resistant | Acquired Resistance | 1716.0 | ||
| U87 (Parental) | Sensitive | Low MGMT | 433.7 | ||
| U87-R (Resistant) | Resistant | Acquired Resistance | 1431.0 | ||
| Olaparib (PARP-i) + TMZ | MSH6-deficient GBM | Resistant | MMR Deficiency | Restores TMZ Sensitivity |
Note: Data for this compound is in TMZ-sensitive lines. Data for TMZ and PARP inhibitors illustrate the efficacy challenge in resistant lines and a potential solution.
In Vivo Efficacy
The following table summarizes results from orthotopic rodent models, a critical step in preclinical evaluation.
| Agent / Combination | Animal Model | Tumor Model | Key Outcome | Citation |
| This compound (50 mg/kg) | Rat | 9L Intracranial | 73% increase in median survival (11.5 vs 20 days) vs. control | |
| This compound + TMZ | Rat | 9L Intracranial | 40% increase in median survival (20 vs 28 days) vs. TMZ alone | |
| This compound + TMZ | Mouse | 020913 Intracranial | 44% increase in median survival (142 vs 205 days) vs. TMZ alone | |
| Veliparib (PARP-i) + TMZ | Mouse | MSH6-deficient Xenograft | Potent suppression of tumor growth vs. TMZ alone |
Discussion and Future Directions
The data indicates that this compound is a potent inducer of apoptosis in glioma cells and acts synergistically with TMZ in sensitive models. Its unique mechanism of action, which bypasses upstream apoptotic signaling, strongly suggests it would be effective in tumors that have developed resistance through alterations in these pathways.
In contrast, PARP inhibitors have demonstrated a clear ability to re-sensitize TMZ-resistant tumors, particularly those with a deficient MMR system, both in vitro and in vivo. This represents a validated strategy for a specific subset of resistant gliomas.
The key knowledge gap is the absence of direct, side-by-side experimental evaluation of this compound in established TMZ-resistant glioma models (e.g., T98G, U87-R, or MMR-deficient lines). Such studies are critical to validate the hypothesis that this compound's mechanism can overcome TMZ resistance.
Recommendations for future research:
-
Evaluate the single-agent cytotoxicity of this compound in a panel of well-characterized TMZ-resistant glioma cell lines.
-
Assess the synergistic potential of a this compound and TMZ combination in these resistant models.
-
Conduct in vivo studies using orthotopic xenografts of TMZ-resistant glioma to determine if the survival benefit observed with this compound combinations extends to the resistant setting.
Key Experimental Protocols
For researchers aiming to investigate these questions, detailed protocols for foundational experiments are provided below.
Figure 2. General experimental workflow for evaluating novel therapeutics.
Protocol 1: Cell Viability (MTT) Assay
This protocol assesses the effect of a compound on the metabolic activity of a cell population, serving as an indicator of cell viability and proliferation.
-
Cell Plating: Seed glioma cells (e.g., T98G and T98G-R) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, TMZ, or other test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control. Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.
Protocol 2: Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Plating and Treatment: Seed 250,000-500,000 glioma cells in 6-well plates. After 24 hours, treat with the desired concentrations of this compound and/or other compounds for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Antibody Incubation: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Orthotopic In Vivo Xenograft Model
This protocol describes the establishment and treatment of a clinically relevant brain tumor model in immunocompromised mice.
-
Cell Preparation: Harvest TMZ-resistant glioma cells (e.g., U87-R) during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend at a concentration of 1 x 10^5 cells in 5 µL of sterile, serum-free medium.
-
Stereotactic Implantation: Anesthetize immunocompromised mice (e.g., 6-week-old female nude mice) and mount them in a stereotactic frame. Create a small burr hole in the skull at a predetermined coordinate (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Injection: Using a Hamilton syringe, slowly inject the 5 µL cell suspension to a depth of 3 mm into the right striatum. Slowly withdraw the needle and seal the burr hole with bone wax.
-
Tumor Growth Monitoring: Allow tumors to establish for 7-10 days. Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or MRI.
-
Treatment Administration: Once tumors are established, randomize mice into treatment groups (e.g., Vehicle, TMZ, this compound, this compound + TMZ). Administer treatments as per the desired schedule. For example, this compound at 50 mg/kg via oral gavage (5 days/week) and TMZ at 50 mg/kg via oral gavage (on a 5-day cycle).
-
Efficacy Evaluation: Monitor animal body weight (as a measure of toxicity) and overall health daily. Continue imaging weekly to track tumor volume. The primary endpoint is typically survival, with euthanasia performed when animals show signs of neurological deficit or significant weight loss.
-
Data Analysis: Generate Kaplan-Meier survival curves and compare survival between treatment groups using the log-rank test. Analyze tumor growth rates from imaging data.
References
- 1. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model | In Vivo [iv.iiarjournals.org]
A Comparative Guide to Pac-1 Treatment for Apoptosis Induction in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term efficacy and safety of Pac-1, a first-in-class procaspase-3 activator, in the context of cancer therapy. It offers a comparative analysis with other apoptosis-inducing agents, specifically SMAC mimetics, and presents supporting data from preclinical and clinical studies.
Introduction to this compound and Apoptosis Induction
A key mechanism for eliminating cancerous cells is the induction of apoptosis, or programmed cell death. A central player in this process is caspase-3, an executioner enzyme that, when activated, dismantles the cell. Many cancers evade apoptosis by upregulating inhibitors of this pathway or downregulating key activators. Procaspase-3, the inactive precursor to caspase-3, is often found at elevated levels in tumor cells compared to normal tissues, presenting a strategic target for therapeutic intervention.
This compound is a small molecule compound that directly activates procaspase-3 to caspase-3, thereby initiating apoptosis in cancer cells. This guide will delve into the mechanism, efficacy, and safety of this compound, and compare it with another class of apoptosis-inducing drugs known as SMAC mimetics.
Mechanism of Action: this compound
This compound's primary mechanism of action involves the sequestration of inhibitory zinc ions. In the cellular environment, zinc can inhibit the enzymatic activity of procaspase-3, preventing its auto-activation. This compound chelates these zinc ions, relieving this inhibition and allowing procaspase-3 to convert to its active form, caspase-3, which then triggers the apoptotic cascade.
Alternatives to this compound: SMAC Mimetics
Second Mitochondria-derived Activator of Caspases (SMAC) mimetics are a class of drugs that also promote apoptosis, but through a different mechanism. They mimic the endogenous SMAC protein, which antagonizes Inhibitor of Apoptosis Proteins (IAPs). IAPs, such as XIAP, cIAP1, and cIAP2, block apoptosis by directly inhibiting caspases or through signaling pathways like NF-κB. By inhibiting IAPs, SMAC mimetics relieve this blockade and allow apoptosis to proceed.
Comparative Efficacy Data
The following tables summarize the available clinical trial data for this compound and selected SMAC mimetics. It is important to note that these are from early-phase trials and are not direct head-to-head comparisons.
Table 1: Efficacy of this compound in Clinical Trials
| Clinical Trial ID | Cancer Type | Treatment Regimen | Number of Patients | Key Efficacy Results |
| NCT02355535 | Advanced Malignancies (notably Neuroendocrine Tumors - NETs) | This compound monotherapy, orally, days 1-21 of a 28-day cycle | 48 | NET cohort (n=5): 2 durable partial responses.[1][2][3] |
| NCT03912469 | Recurrent High-Grade Astrocytomas (including Glioblastoma) | This compound in combination with temozolomide | 18 | 2 partial responses in patients with glioblastoma.[4] |
Table 2: Efficacy of Selected SMAC Mimetics in Clinical Trials
| Drug Name | Clinical Trial ID | Cancer Type | Treatment Regimen | Number of Patients | Key Efficacy Results |
| LCL161 | NCT02098161 | Myelofibrosis | LCL161 monotherapy, orally, once weekly | 50 | Objective response rate of 30%.[5] Median overall survival of 34 months. |
| Birinapant | NCT01681368 | Platinum-Resistant Ovarian Cancer | Birinapant monotherapy, IV, days 1, 8, 15 of a 28-day cycle | 11 | No objective responses; study terminated for lack of clinical benefit. |
| GDC-0152 | NCT00977067 | Advanced Solid Tumors | GDC-0152 monotherapy | - | Phase I trial terminated for reasons unrelated to safety or efficacy; limited efficacy data available. |
Comparative Safety and Tolerability
Table 3: Safety Profile of this compound in Clinical Trials
| Clinical Trial ID | Key Adverse Events (Grade ≥3) | Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) |
| NCT02355535 | Grade 1 and 2 neurological adverse events were noted. | RP2D: 750 mg/day. |
| NCT03912469 | Grade 3 toxicities observed in 2 patients (elevated liver transaminases, headache). | MTD not reached due to discontinuation of funding. |
Table 4: Safety Profile of Selected SMAC Mimetics in Clinical Trials
| Drug Name | Clinical Trial ID | Key Adverse Events (Grade ≥3) | Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) |
| LCL161 | NCT02098161 | Syncope (4%), nausea/vomiting (2%), skin eruption/pruritis (2%). | Starting dose of 1500 mg weekly. |
| Birinapant | NCT01681368 | One case of grade 3 lymphopenia. | 47 mg/m². |
| GDC-0152 | - | In preclinical studies, dose-related systemic inflammatory response and hepatic injury were observed. | - |
Experimental Protocols
This compound Clinical Trial Protocol (NCT02355535) - Phase I
-
Study Design: A Phase I, open-label, dose-escalation study with a modified Fibonacci 3+3 design to determine the MTD of this compound in patients with advanced solid tumors or lymphoma.
-
Patient Population: Adults with advanced, histologically confirmed solid tumors or lymphomas who have failed standard therapies. Key exclusion criteria included primary brain tumors or brain metastases.
-
Treatment Administration: this compound was administered orally, once daily, on days 1-21 of a 28-day cycle.
-
Dose Escalation: The study started at a dose of 75 mg/day and escalated through planned dose levels up to 1000 mg/day.
-
Safety and Efficacy Assessment: Dose-limiting toxicities (DLTs) were assessed during the first two cycles. Tumor response was evaluated every two cycles using RECIST 1.1 for solid tumors and Deauville criteria for lymphoma. Pharmacokinetic and pharmacodynamic assessments were also performed.
This compound Preclinical Xenograft Study Protocol (General Methodology)
-
Animal Models: Immunodeficient mice (e.g., athymic nude or SCID mice) are typically used.
-
Cell Line Implantation: Human cancer cell lines (e.g., PANC-1 for pancreatic cancer) are cultured and harvested during their exponential growth phase. A specific number of cells (e.g., one million) are then subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is typically administered orally via gavage at a predetermined dose and schedule (e.g., daily for 21 days). The vehicle used for the control group is administered on the same schedule.
-
Efficacy and Toxicity Assessment: Tumor growth inhibition is the primary efficacy endpoint. Animal body weight and general health are monitored as indicators of toxicity. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for markers of apoptosis.
Conclusion
This compound represents a novel approach to cancer therapy by directly activating procaspase-3, an enzyme often overexpressed in tumors. Early clinical data suggest a manageable safety profile and promising efficacy in certain cancer types, such as neuroendocrine tumors. Compared to SMAC mimetics, which target a different node in the apoptosis pathway, this compound's mechanism is distinct. While both classes of drugs aim to induce apoptosis, their efficacy and safety profiles vary across different cancer types and patient populations.
The long-term efficacy and safety of this compound are still under investigation in ongoing and future clinical trials. Further research, including randomized controlled trials, is necessary to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this targeted therapy. The data presented in this guide provide a foundational understanding for researchers and clinicians interested in the development and application of procaspase-3 activators in oncology.
References
- 1. Phase I study of procaspase-activating compound-1 (this compound) in the treatment of advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of procaspase-activating compound-1 (this compound) in the treatment of advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I dose-escalation study of procaspase-activating compound-1 in combination with temozolomide in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Final phase II results of the SMAC mimetic LCL161 for intermediate/high-risk myelofibrosis [mpn-hub.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Pac-1 for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Pac-1, a procaspase-activating compound utilized in cancer research. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Safety and Handling Precautions
Before handling this compound, it is imperative to consult the material safety data sheet (MSDS) and be fully aware of its potential hazards. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life.[1]
Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if there is a risk of aerosolization or when handling large quantities.
Quantitative Hazard Data
The following table summarizes the GHS hazard classifications for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
Data sourced from PubChem CID 135421197[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
Experimental Workflow for this compound Disposal:
-
Waste Segregation: At the point of generation, meticulously separate solid and liquid this compound waste into designated, chemically compatible, and clearly labeled hazardous waste containers.
-
Solid Waste: Includes contaminated personal protective equipment (gloves, lab coats), weighing paper, pipette tips, and any other solid materials that have come into contact with this compound.
-
Liquid Waste: Includes solutions containing this compound and solvents used for rinsing contaminated glassware.
-
-
Container Management:
-
Ensure waste containers are made of appropriate materials that are compatible with this compound and any solvents used.
-
Keep waste containers securely closed at all times, except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream.
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.
-
The storage area should be secure and away from incompatible materials.
-
Adhere to institutional limits on the volume of waste and the time it can be stored in a satellite accumulation area.
-
-
Disposal and Pickup:
-
Once a waste container is full or has reached the maximum accumulation time, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to transport hazardous waste off-site yourself.
-
Spill and Emergency Procedures:
-
Small Spills: In the event of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect the material into a designated hazardous waste container. Clean the spill area with a suitable solvent.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and responsible environmental stewardship.
References
Personal protective equipment for handling Pac-1
Essential Safety and Handling Guide for Pac-1
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (Procaspase-activating compound 1) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper management of this chemical.
Hazard Identification and Safety Summary
This compound is a procaspase-3 activator investigated for its potential as an anti-cancer agent.[1] While a valuable research tool, it presents several hazards that require careful management. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Chemical Name | 4-(phenylmethyl)-1-piperazineacetic acid, 2-[[2-hydroxy-3-(2-propen-1-yl)phenyl]methylene]hydrazide |
| Synonyms | Procaspase-activating compound 1 |
| CAS Number | 315183-21-2 |
| Molecular Formula | C₂₃H₂₈N₄O₂ |
| Molecular Weight | 392.49 g/mol |
| Appearance | Solid |
| Acute Oral Toxicity (LD50, Rat) | Data not publicly available. Handle with caution as it is classified as harmful if swallowed. |
GHS Hazard Classification:
According to Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
-
Hazardous to the aquatic environment, acute hazard (Category 1): Very toxic to aquatic life.
GHS Pictograms:
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory when handling this compound.
| Protection Type | Solid this compound | This compound in Solution (e.g., in DMSO) |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Chemical safety goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Compatible chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated. |
| Body Protection | A laboratory coat or other protective clothing to prevent skin contact. | A laboratory coat or other protective clothing. Consider a chemically resistant apron when handling larger volumes. |
| Respiratory Protection | Use in a certified chemical fume hood. If weighing or handling outside a fume hood, a NIOSH-approved respirator for dust is required. | Use in a certified chemical fume hood to avoid inhalation of aerosols. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
All work involving this compound, both in solid and solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
2. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]
-
For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.[2]
3. Preparation of this compound Solutions:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Place all required equipment, including the this compound container, solvent, pipettes, and vortex mixer, inside the chemical fume hood.
-
Carefully weigh the required amount of solid this compound.
-
Slowly add the solvent (e.g., DMSO) to the solid to avoid splashing.
-
Cap the vial and mix thoroughly using a vortex mixer until the solid is completely dissolved.
4. General Handling:
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Perform all procedures carefully to minimize the creation of dust or aerosols.
-
After handling, wash hands thoroughly with soap and water before leaving the laboratory.
Disposal Plan: Step-by-Step Waste Management
The disposal of this compound and its contaminated materials must be handled as hazardous chemical waste in accordance with local, state, and federal regulations.
1. Waste Segregation:
-
Solid this compound Waste: Collect unused or expired pure compounds, contaminated personal protective equipment (gloves, weighing paper, pipette tips), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container for solid chemical waste.
-
Liquid this compound Waste: Collect solutions containing this compound in a separate, designated, leak-proof, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound (Procaspase-activating compound 1)"
-
The CAS number: "315183-21-2"
-
Associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
3. Storage of Waste:
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials, until collection.
4. Final Disposal:
-
Once a waste container is full or has been in accumulation for the maximum allowed time per your institution's guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.
Emergency Procedures
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before cleaning up.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.
-
For large spills, contact your institution's EHS department immediately.
-
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
Experimental Protocol: In Vitro Apoptosis Assay Using this compound
This protocol describes a general method for evaluating the pro-apoptotic effects of this compound on a cancer cell line using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Objective: To quantify the percentage of apoptotic and necrotic cells in a cancer cell population after treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., U-937)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
96-well plates or other suitable culture vessels
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Cell Harvesting:
-
After the incubation period, collect the cell culture supernatant (which may contain detached apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Detach the adherent cells using trypsin or a cell scraper.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer as soon as possible.
-
Set up appropriate compensation controls for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Mandatory Visualization
Caption: Mechanism of this compound induced apoptosis via chelation of inhibitory zinc and activation of procaspase-3.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
